GNE-6468
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKJPISDNWSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-6468: A Technical Guide to its RORγ Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are pivotal drivers of various autoimmune and inflammatory diseases. This document provides an in-depth technical overview of the inverse agonist activity of this compound, including its in vitro efficacy, mechanism of action, and relevant experimental protocols.
Introduction to RORγ and its Role in Disease
The Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in immune regulation.[1][2] Two isoforms, RORγ1 and RORγt (RORγ2), are produced from the RORC gene. RORγt is primarily expressed in immune cells, including Th17 cells, and is the master regulator of their differentiation.[3] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4] Dysregulation of the RORγt/Th17 pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5] Consequently, inhibiting RORγt activity with inverse agonists like this compound presents a promising therapeutic strategy for these conditions.
This compound: In Vitro Inverse Agonist Activity
This compound demonstrates potent and selective inverse agonist activity against RORγ. Its efficacy has been quantified in various cell-based assays, which are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγ Inverse Agonist Activity | HEK-293 | EC50 | 13 nM | [6][7] |
| IL-17 Production Inhibition | Human PBMC | EC50 | 30 nM | [6][7] |
| RORγ Inverse Agonist Activity | Unspecified Cell Line | EC50 | 2 nM | [8][9] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Selectivity vs. RORγ | Reference |
| PPARγ | - | >1,000-fold | [9] |
Mechanism of Action
As an inverse agonist, this compound binds to the ligand-binding domain (LBD) of RORγ. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressors and inhibits the binding of co-activators. This modulation of co-regulator interaction effectively represses the transcriptional activity of RORγ, leading to a downstream reduction in the expression of its target genes, most notably IL-17.
Caption: this compound Mechanism of Action.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and standard laboratory practices.
RORγ Inverse Agonist Activity in a HEK-293 Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ in a cellular context.
Materials:
-
HEK-293 cells
-
Expression vector for Gal4-RORγ-LBD (Ligand Binding Domain) fusion protein
-
Luciferase reporter vector with a Gal4 Upstream Activation Sequence (UAS)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
This compound
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Inhibition of IL-17 Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the production of IL-17 from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-23 and IL-1β
-
This compound
-
96-well cell culture plates
-
Human IL-17A ELISA kit
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies and a cocktail of cytokines (e.g., IL-23 and IL-1β) to induce Th17 differentiation and IL-17 production.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the logarithm of the this compound concentration and calculate the EC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating RORγ inverse agonists.
Caption: RORγ Inverse Agonist Drug Discovery Workflow.
Conclusion
This compound is a well-characterized, potent, and selective RORγ inverse agonist. Its ability to effectively suppress IL-17 production in relevant cellular models highlights its potential as a therapeutic agent for Th17-mediated autoimmune and inflammatory diseases. The experimental protocols and workflows described herein provide a framework for the further investigation and development of RORγ-targeting therapeutics.
References
- 1. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6468: A Deep Dive into its Selectivity Profile
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this important chemical probe.
This compound has emerged as a valuable tool for studying the biological functions of RORc, a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. Its utility as a research tool is critically dependent on its selectivity for RORc over other cellular targets. This guide summarizes the available quantitative data on the selectivity of this compound and provides insights into the experimental methods used for its determination.
Core Selectivity and Potency
This compound demonstrates high potency as an inverse agonist of RORc. In a HEK293 cell-based reporter assay, this compound exhibits an EC50 of 13 nM.[1] Furthermore, it effectively suppresses the production of IL-17 in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 30 nM.[1]
A key feature of this compound is its remarkable selectivity for RORc over other nuclear receptors.
Table 1: Selectivity of this compound against Peroxisome Proliferator-Activated Receptor γ (PPARγ)
| Target | Selectivity Fold | Reference |
| PPARγ | >1000-fold | [2] |
This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological activities are attributable to the modulation of RORc. Vendor information also states that this compound "displays excellent selectivity profiles against a panel of other nuclear receptors in Gal4 human transcription assays," though specific quantitative data for this broader panel is not publicly available in the immediate search results.[2]
Signaling Pathway and Mechanism of Action
This compound functions as an inverse agonist of RORc. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORc, which exhibits constitutive activity, an inverse agonist like this compound reduces the basal level of transcriptional activation mediated by the receptor. This leads to the suppression of RORc target genes, most notably those involved in the Th17 cell differentiation and effector functions.
Caption: Simplified signaling pathway of RORc inverse agonism by this compound.
Experimental Protocols
While the specific, detailed protocols for the selectivity profiling of this compound are not publicly available, the general methodologies for assessing RORγ inverse agonist activity and selectivity are well-established in the field. These typically include:
1. RORγ Reporter Gene Assay:
-
Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.
-
Methodology:
-
HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain (DBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
-
Constitutive activation of the RORγ-LBD leads to the expression of luciferase.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Inverse agonists will bind to the RORγ-LBD and decrease luciferase expression, which is quantified by measuring luminescence.
-
The EC50 value is determined from the dose-response curve.
-
Caption: General workflow for a RORγ reporter gene assay.
2. Selectivity Profiling against Other Nuclear Receptors:
-
Principle: To determine the selectivity of a compound, its activity is tested against a panel of other nuclear receptors.
-
Methodology:
-
A similar reporter gene assay format is used, but with plasmids expressing the LBD of other nuclear receptors (e.g., PPARγ, LXR, FXR) fused to the Gal4-DBD.
-
The compound is tested at a high concentration (e.g., 10 µM) to assess for any off-target activity.
-
The percentage of inhibition is calculated relative to a control.
-
3. IL-17 Production Assay in Human PBMCs:
-
Principle: This is a cell-based functional assay that measures the ability of a compound to inhibit the production of IL-17, a key cytokine downstream of RORc activation in Th17 cells.
-
Methodology:
-
Human PBMCs are isolated from whole blood.
-
The cells are stimulated with a cocktail of antibodies (e.g., anti-CD3 and anti-CD28) and cytokines to induce Th17 differentiation and IL-17 production.
-
Cells are concurrently treated with a dose range of the test compound.
-
After an incubation period (typically 3-5 days), the supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 for IL-17 inhibition is then calculated.
-
Conclusion
References
GNE-6468: A Technical Guide to its Regulation of IL-17 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6468 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). As a key transcription factor driving the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγ represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, and detailed experimental protocols for the key assays used in its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate IL-17-mediated signaling and to guide the development of novel RORγ-targeting therapeutics.
Introduction
The IL-17 family of cytokines, particularly IL-17A, are central players in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Th17 cells, a distinct lineage of T helper cells, are the primary producers of IL-17. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγ. Upon activation, RORγ binds to specific response elements in the promoter regions of genes encoding IL-17 and other pro-inflammatory molecules, thereby driving their transcription.
This compound has been identified as a highly potent and selective small molecule inverse agonist of RORγ.[1] By binding to the ligand-binding domain of RORγ, this compound modulates the receptor's activity, leading to a reduction in the transcription of its target genes, most notably IL-17. This inhibitory action on the RORγ-IL-17 axis makes this compound a valuable tool for dissecting the intricacies of IL-17 signaling and a promising starting point for the development of novel therapeutics for autoimmune disorders.
Mechanism of Action: Inhibition of the RORγ-Driven IL-17 Signaling Pathway
This compound exerts its biological effects by directly targeting RORγ and functioning as an inverse agonist. This means that it not only blocks the binding of potential endogenous agonists but also reduces the basal transcriptional activity of the receptor.
The canonical IL-17 signaling pathway, which is inhibited by this compound's action on RORγ, is initiated by the binding of IL-17 to its cell surface receptor complex, composed of IL-17RA and IL-17RC.[2][3] This ligand-receptor interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1.[2] Act1, in turn, activates downstream pathways, including the NF-κB and MAPK pathways, which culminate in the transcription of genes encoding a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[3][4] These mediators are responsible for the recruitment of neutrophils and other immune cells to sites of inflammation, amplifying the inflammatory response.
By inhibiting RORγ, this compound effectively suppresses the initial step of this cascade – the production of IL-17 by Th17 cells. This leads to a downstream dampening of the entire inflammatory signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Endpoint | EC50 (nM) | Reference |
| RORγ Inverse Agonist Activity | HEK-293 cells | Reporter Gene Assay | 13 | [5][6] |
| RORc Inverse Agonist Activity | - | Biochemical Assay | 2 | [1] |
| IL-17 Production Inhibition | Human PBMCs | Cytokine Measurement | 30 | [5][6] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Selectivity | Reference |
| PPARγ | Gal4 Human Transcription Assay | >1,000-fold selective for RORc over PPARγ | [1] |
| Other Nuclear Receptors | Gal4 Human Transcription Assay | Excellent selectivity profile | [1] |
| IFNγ Production | Human PBMC Cytokine Assay | No effect on IFNγ production | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
RORγ Inverse Agonist Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ in a cellular context.
Principle: A HEK-293 cell line is engineered to stably express a fusion protein of the RORγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., Gal4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. An inverse agonist will bind to the RORγ LBD and reduce the basal transcription of the reporter gene, leading to a decrease in the measurable signal (e.g., luminescence).
Protocol:
-
Cell Culture: Maintain the HEK-293 RORγ reporter cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay medium.
-
Assay Plate Preparation: Seed the reporter cells into 96-well or 384-well white, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the growth medium and add the prepared compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known RORγ inverse agonist).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luminescence Reading: After incubation, add a luciferase substrate reagent to each well according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
IL-17 Production Inhibition Assay in Human PBMCs
This assay assesses the ability of a compound to inhibit the production of IL-17 from primary human immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors and stimulated in vitro under conditions that promote the differentiation of Th17 cells and the production of IL-17. The effect of the test compound on IL-17 levels in the cell culture supernatant is then measured.
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Plate the cells in 96-well plates and stimulate them with a cocktail of antibodies and cytokines to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/anti-IL-4 antibodies).
-
Compound Treatment: Simultaneously with stimulation, add serial dilutions of this compound or vehicle control to the cell cultures.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
IL-17 Quantification: Measure the concentration of IL-17 in the supernatants using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: Calculate the percentage inhibition of IL-17 production for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for the study of RORγ-mediated IL-17 signaling. Its high potency and selectivity make it an ideal probe for elucidating the role of the Th17/IL-17 axis in various physiological and pathological processes. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of targeting RORγ for the treatment of autoimmune and inflammatory diseases. As our understanding of the complexities of IL-17 signaling continues to evolve, molecules like this compound will be instrumental in driving the discovery of next-generation immunomodulatory therapies.
References
- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
The Core of Th17 Cell Differentiation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical in host defense against extracellular pathogens, particularly fungi and bacteria. However, their potent pro-inflammatory functions also implicate them in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of intracellular signaling pathways and transcription factors. This guide provides an in-depth overview of the core mechanisms governing Th17 cell differentiation, methodologies for in vitro studies, and quantitative analysis techniques, serving as a foundational resource for investigating novel modulators of this pathway.
The Th17 Differentiation Signaling Cascade
The commitment of a naïve CD4+ T cell to the Th17 lineage is initiated by the synergistic action of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This combination of cytokines activates the master regulator of Th17 differentiation, the transcription factor RAR-related orphan receptor gamma t (RORγt).
The signaling cascade is further stabilized and amplified by other cytokines such as IL-21 and IL-23. IL-6 and IL-23 both signal through the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Activated STAT3 is crucial for the induction of RORγt.[1][2] RORγt, in conjunction with other transcription factors like IRF4 and BATF, then drives the expression of the signature Th17 cytokines, including IL-17A, IL-17F, and IL-22.[3]
The differentiation process is a tightly regulated balance of activating and inhibitory signals. For instance, STAT5, which is activated by IL-2, can suppress IL-17 expression.[4]
Quantitative Analysis of Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells can be quantified through various methods, including flow cytometry for intracellular cytokine staining, quantitative PCR for gene expression analysis, and ELISA for secreted cytokine measurement. Below are tables summarizing representative quantitative data from in vitro Th17 differentiation experiments.
Table 1: Flow Cytometry Analysis of In Vitro Differentiated Th17 Cells
| Cell Type | Differentiation Conditions | Marker | Percentage of Positive Cells (%) | Reference |
| Mouse Naïve CD4+ T cells | TGF-β1 + IL-6 | IL-17A | 20 - 40 | [5] |
| Human PBMCs | PMA + Ionomycin (B1663694) (short-term) | IL-17A | Varies by donor | [6] |
| Human Naïve CD4+ T cells | TGF-β1 + IL-6 + IL-23 + IL-1β + anti-IFN-γ + anti-IL-4 | IL-17A | Significantly increased over control | [7] |
Table 2: Gene Expression Analysis in Differentiated Th17 Cells
| Gene | Cell Type | Differentiation Conditions | Fold Change vs. Control | Reference |
| Il17a | Mouse Naïve CD4+ T cells | TGF-β3 + IL-6 | ~250 | [8] |
| Il17f | Mouse Naïve CD4+ T cells | TGF-β3 + IL-6 | ~150 | [8] |
| Rorc | Mouse Naïve CD4+ T cells | TGF-β1 + IL-6 | Significantly upregulated | [9] |
| APOD | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |
| C1QL1 | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |
| CTSL | Human Naïve CD4+ T cells | Th17 polarizing conditions | Significantly higher than Th1, Th2, Treg | [10] |
Table 3: Cytokine Secretion by Differentiated Th17 Cells (ELISA)
| Cytokine | Cell Type | Differentiation Conditions | Concentration (pg/mL) | Reference |
| IL-17A | Human Th17 cells | Th17 polarizing conditions | ~36,140 (median) | [10] |
| C1QL1 | Human Th17 cells | Th17 polarizing conditions | ~4,260 (median) | [10] |
| CTSL | Human Th17 cells | Th17 polarizing conditions | ~5,430 (median) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful in vitro differentiation and analysis of Th17 cells. The following sections provide protocols for key experiments.
In Vitro Differentiation of Mouse Th17 Cells
This protocol describes the differentiation of non-pathogenic Th17 (Th17n) cells from naïve mouse CD4+ T cells.[9]
Materials:
-
Spleen and lymph nodes from C57BL/6J mice
-
Naïve CD4+ T cell isolation kit
-
48-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse TGF-β1 and IL-6
-
RPMI 1640 medium with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol
Procedure:
-
Plate Coating: Pre-coat a 48-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of a C57BL/6J mouse using a magnetic-activated cell sorting (MACS) based isolation kit according to the manufacturer's instructions.
-
Cell Seeding: Seed 2.5 x 10^5 naïve CD4+ T cells per well in the pre-coated 48-well plate.
-
Differentiation: Add Th17 polarizing medium containing TGF-β1 (e.g., 1-5 ng/mL) and IL-6 (e.g., 20-50 ng/mL).
-
Incubation: Culture the cells at 37°C and 5% CO2 for 3-5 days.
In Vitro Differentiation of Human Th17 Cells
This protocol outlines the differentiation of human Th17 cells from peripheral blood mononuclear cells (PBMCs).[7]
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
96-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-6, TGF-β1, IL-23, and IL-1β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
RPMI 1640 medium with 10% FBS and penicillin-streptomycin
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Naïve CD4+ T Cell Enrichment: Enrich for naïve CD4+ T cells from the isolated PBMCs using a MACS-based isolation kit.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (10 µg/mL) for at least 2 hours at 37°C.
-
Cell Seeding: Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Differentiation Cocktail: Add the Th17 differentiation cocktail containing soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).
-
Incubation: Culture the cells for 6-14 days, refreshing the medium every other day.[6]
Flow Cytometry Analysis of Th17 Cells
This protocol describes the intracellular staining for IL-17A in differentiated Th17 cells.[5]
Procedure:
-
Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL), ionomycin (750 ng/mL), and a protein transport inhibitor (e.g., GolgiStop) for 4 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IL-17A antibody.
-
Analysis: Analyze the cells using a flow cytometer.
Quantitative PCR (qPCR) for Th17 Signature Genes
This protocol outlines the measurement of Th17-related gene expression.[8][11]
Procedure:
-
RNA Isolation: Isolate total RNA from differentiated Th17 cells using an RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers and probes specific for Th17 signature genes (e.g., IL17A, IL17F, RORC, CCR6, CCL20) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
ELISA for IL-17A
This protocol details the quantification of secreted IL-17A in cell culture supernatants.[12]
Procedure:
-
Plate Coating: Coat an ELISA plate with a capture antibody specific for IL-17A overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add cell culture supernatants and a standard curve of recombinant IL-17A to the plate and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-17A and incubate.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (SA-HRP) and incubate.
-
Substrate Addition: Add a TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm and calculate the concentration of IL-17A in the samples based on the standard curve.
References
- 1. stemcell.com [stemcell.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Induction and molecular signature of pathogenic TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 10. Identification of Novel Molecular Markers of Human Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCF-1 inhibits IL-17 gene expression to restrain Th17 immunity in a stage specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]
GNE-6468: A Dual-Function Modulator of RORγ and STING Signaling Pathways
An In-Depth Technical Guide
Abstract
GNE-6468 has emerged as a significant small molecule in drug discovery, demonstrating a unique dual-modulatory role in critical signaling pathways. Initially identified as a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ), a key regulator of Th17 cell differentiation and IL-17 production, it has since been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune system. This guide provides a comprehensive overview of the discovery, mechanism of action, and key pharmacological data of this compound, intended for researchers and professionals in drug development.
Introduction
The modulation of immune signaling pathways is a cornerstone of modern therapeutic development, particularly in the fields of autoimmune disease and oncology. This compound represents a fascinating case study in chemical biology, with its activities spanning two distinct and highly sought-after targets: RORγ and STING. Its development as a RORγ inverse agonist was aimed at treating autoimmune conditions by dampening the inflammatory response mediated by Th17 cells. The subsequent discovery of its STING agonist properties has opened up new avenues for its potential application in immuno-oncology and as an antiviral agent.
Discovery and Synthesis
This compound was first disclosed as a potent RORγ inverse agonist in a 2015 publication by Fauber et al., originating from a discovery program focused on imidazo[1,5-a]pyridines and -pyrimidines. While the precise, step-by-step synthesis of this compound is detailed in the supplementary materials of the original discovery paper, a generalized synthetic approach for the imidazo[1,5-a]pyridine (B1214698) core is depicted below.
Mechanism of Action
This compound exhibits two distinct pharmacological activities: RORγ inverse agonism and STING agonism.
RORγ Inverse Agonism
RORγ is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). In autoimmune diseases, the RORγ/Th17/IL-17 axis is often dysregulated and overactive. As an inverse agonist, this compound binds to RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of co-activators and promotes the binding of co-repressors to the receptor, leading to a downstream reduction in the transcription of RORγ target genes.
STING Agonism
A more recent discovery has identified this compound as a direct agonist of the STING protein.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type I interferons (IFN-α/β), which orchestrate a broad antiviral and anti-tumor immune response. This compound activates this pathway, leading to a robust induction of type I interferons.
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound as a RORγ Inverse Agonist
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| RORγ Inverse Agonist Activity | HEK-293 | EC50 | 13 | [2] |
| IL-17 Production Inhibition | Human PBMC | EC50 | 30 | [2] |
Table 2: Selectivity and Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Units | Reference |
| Selectivity over PPARγ | - | >1000-fold | - | - |
| Predicted Hepatic Clearance (CLhep) | Human | 17 | mL/min/kg | [2] |
| Predicted Hepatic Clearance (CLhep) | Rodent | 42 | mL/min/kg | [2] |
Note: More detailed quantitative data for STING agonist activity is pending full publication access.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full, unabridged protocols are available in the cited literature, this section provides an overview of the key assays used to characterize this compound.
RORγ Inverse Agonist Reporter Assay
A common method to assess RORγ activity is a cell-based reporter gene assay.
IL-17 Production Assay in Human PBMCs
To determine the functional effect on primary immune cells, the inhibition of IL-17 production is measured in human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Isolated PBMCs are cultured and stimulated with activating antibodies (e.g., anti-CD3 and anti-CD28) to induce T-cell activation and cytokine production.
-
Treatment: Cells are co-incubated with the stimulating agents and varying concentrations of this compound.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to calculate the EC50 for the inhibition of IL-17 production.
STING Activation Assay
The activation of the STING pathway can be assessed by measuring the induction of type I interferons.
-
Cell Culture: A suitable cell line, such as THP-1 monocytes, is used.
-
Treatment: Cells are treated with different concentrations of this compound.
-
Gene Expression Analysis: After incubation, RNA is extracted from the cells. The expression levels of interferon-stimulated genes (ISGs), such as IFNB1, are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Measurement: Alternatively, the concentration of secreted IFN-β in the cell culture supernatant can be measured by ELISA.
-
Data Analysis: The dose-dependent increase in IFN-β production or ISG expression is analyzed to determine the potency of STING activation.
Conclusion and Future Directions
This compound is a remarkable small molecule with a dual-pharmacology profile that targets two key pillars of the immune system. Its ability to act as a RORγ inverse agonist provides a strong rationale for its investigation in the context of autoimmune and inflammatory diseases. Concurrently, its novel STING agonist activity positions it as a promising candidate for immuno-oncology and antiviral therapies.
Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies are necessary to understand its efficacy and safety profile in relevant disease models. Additionally, a deeper understanding of the structure-activity relationship for its dual activities could inform the design of next-generation modulators with tailored selectivity and potency for either RORγ or STING, or for optimized dual-targeting. The continued exploration of this compound and its analogs holds significant promise for the development of innovative treatments for a range of challenging diseases.
References
GNE-6468: A Potent and Selective RORγ Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORγ is a critical target in the development of therapeutics for autoimmune and inflammatory diseases. This compound's ability to suppress the transcriptional activity of RORγ leads to the inhibition of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the available literature on this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathway it modulates.
Quantitative Pharmacological Data
The following tables summarize the reported in vitro potency of this compound from various sources.
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 | [1] |
| RORγ Inverse Agonist Activity | Not Specified | EC50 | 2 | [2] |
| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 | [1][2] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes | Reference |
| Selectivity vs. PPARγ | >1,000-fold | Indicates high selectivity for RORγ over another nuclear receptor. | [2] |
Table 2: Selectivity Profile of this compound
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist of RORγ. In the context of Th17 cell differentiation, RORγ (specifically the isoform RORγt) is activated by various upstream signals, including cytokines such as Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), and Interleukin-23 (IL-23). Upon activation, RORγt, in conjunction with other transcription factors like STAT3, drives the expression of genes essential for the Th17 phenotype, including IL17A and IL17F.
As an inverse agonist, this compound binds to the ligand-binding domain of RORγ and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators. This action suppresses the basal transcriptional activity of the receptor, thereby inhibiting the expression of RORγ target genes. The net effect is a reduction in the production and secretion of IL-17A and IL-17F, key cytokines implicated in the pathogenesis of numerous autoimmune diseases.
Below is a diagram illustrating the RORγt signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available in the searched literature. However, based on the types of assays reported, the following are representative methodologies for key experiments.
RORγ Reporter Gene Assay
This assay is used to determine the functional activity of a compound on the RORγ receptor in a cellular context.
Principle: A host cell line (e.g., HEK-293) is transiently or stably transfected with two plasmids. The first plasmid expresses the ligand-binding domain (LBD) of RORγ fused to a DNA-binding domain (DBD), often from the yeast GAL4 protein. The second plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with GAL4 upstream activating sequences (UAS). In the absence of an inverse agonist, the constitutively active RORγ-LBD-GAL4-DBD fusion protein binds to the UAS and drives the expression of the reporter gene. An inverse agonist will bind to the RORγ-LBD, leading to a conformational change that reduces the transcriptional activity and, consequently, the reporter signal.
Methodology:
-
Cell Culture: Maintain HEK-293 cells in an appropriate growth medium (e.g., DMEM with 10% FBS).
-
Transfection (for transient assays): Co-transfect the cells with the RORγ-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.
-
Plating: Plate the transfected cells into 96-well or 384-well white, clear-bottom assay plates and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in an appropriate assay medium. Add the compound dilutions to the cells and incubate for a defined period (e.g., 18-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human PBMC IL-17 Production Assay
This assay measures the ability of a compound to inhibit the production of IL-17 from primary human immune cells.
Principle: Human PBMCs contain various immune cells, including T cells. Upon stimulation under Th17 polarizing conditions, CD4+ T cells within the PBMC population will differentiate and produce IL-17. The amount of IL-17 secreted into the culture supernatant can be quantified, and the inhibitory effect of a compound can be assessed.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Plate the PBMCs in a 96-well culture plate in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Stimulation: Stimulate the cells with a cocktail of Th17 polarizing cytokines and antibodies. A common stimulation cocktail includes anti-CD3 and anti-CD28 antibodies (to activate T cells), along with TGF-β, IL-6, IL-1β, and IL-23.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.
-
IL-17 Quantification: Measure the concentration of IL-17A in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the compound concentration and calculate the EC50 value.
Hypothetical Drug Discovery Workflow
The discovery of a potent and selective molecule like this compound likely followed a structured drug discovery and development workflow. The diagram below illustrates a plausible sequence of events.
Conclusion
This compound is a well-characterized RORγ inverse agonist with potent in vitro activity and high selectivity. Its mechanism of action, centered on the inhibition of the RORγt-mediated Th17 cell differentiation and subsequent IL-17 production, positions it as a valuable tool for research in autoimmune and inflammatory diseases. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting the RORγ pathway. Further studies, particularly those detailing the in vivo efficacy and pharmacokinetic profile of this compound, will be crucial in advancing its potential clinical applications.
References
Methodological & Application
GNE-6468: A Potent RORγ Inverse Agonist for In Vitro Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
GNE-6468 is a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), also known as RORc.[1][2] RORγ is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] The RORγ/IL-17 axis is a critical pathway implicated in the pathophysiology of various autoimmune diseases.[3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a cell-based RORγ reporter assay and an IL-17 secretion assay in human peripheral blood mononuclear cells (PBMCs).
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that is essential for the development and function of Th17 cells.[4] Upon activation, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A.[3] The dysregulation of the RORγ/IL-17 pathway is a hallmark of many autoimmune and inflammatory disorders. Small molecule inverse agonists that inhibit the transcriptional activity of RORγ are therefore of significant therapeutic interest.
This compound has been identified as a potent and selective RORγ inverse agonist.[1][2] Its ability to suppress RORγ activity and downstream IL-17 production makes it a valuable tool for studying the role of RORγ in health and disease. This application note provides detailed protocols for two key in vitro assays to assess the biological activity of this compound.
Quantitative Data Summary
The potency of this compound has been determined in two key functional in vitro assays. The data is summarized in the table below for easy reference and comparison.
| Assay Type | Cell Line/System | Parameter | Value (nM) |
| RORγ Reporter Assay | HEK-293 cells | EC50 | 13[1] |
| IL-17 Production Assay | Human PBMCs | EC50 | 30[1][2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of RORγ and the mechanism of action for an inverse agonist like this compound.
Caption: RORγ signaling pathway and inhibition by this compound.
Experimental Protocols
RORγ Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of RORγ in a cellular context. A host cell line (e.g., HEK-293) is co-transfected with an expression vector for RORγ and a reporter vector containing a luciferase gene under the control of a promoter with RORγ response elements (ROREs). An inverse agonist like this compound will inhibit RORγ's constitutive activity, leading to a decrease in luciferase expression.
Materials:
-
HEK-293 cells
-
RORγ expression vector
-
RORE-luciferase reporter vector
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
White, 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK-293 cells in a white, 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol. For each well, combine:
-
100 ng of RORγ expression vector
-
100 ng of RORE-luciferase reporter vector
-
10 ng of Renilla luciferase control vector
-
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMEM.
-
After 24 hours of transfection, remove the medium and replace it with 100 µL of medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X passive lysis buffer per well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the RORγ luciferase reporter assay.
IL-17A Secretion Assay from Human PBMCs
This assay measures the ability of this compound to inhibit the production of IL-17A from primary human immune cells. PBMCs are stimulated to differentiate into Th17 cells, which then produce IL-17A. The concentration of secreted IL-17A in the cell culture supernatant is quantified by ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 with 10% FBS
-
Human anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-6, IL-1β, IL-23, and TGF-β1
-
Neutralizing anti-IFN-γ and anti-IL-4 antibodies
-
This compound
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in RPMI-1640 with 10% FBS.
-
-
Th17 Polarization and Compound Treatment:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations or vehicle control.
-
Add the Th17 polarizing cocktail:
-
Anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies
-
IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), IL-23 (e.g., 20 ng/mL), TGF-β1 (e.g., 5 ng/mL)
-
Anti-IFN-γ (e.g., 10 µg/mL) and anti-IL-4 (e.g., 10 µg/mL) antibodies
-
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
IL-17A ELISA:
-
Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-17A concentration against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the IL-17A secretion assay from human PBMCs.
Conclusion
This compound is a potent and selective RORγ inverse agonist that effectively inhibits RORγ transcriptional activity and downstream IL-17 production. The protocols provided in this application note offer robust methods for characterizing the in vitro activity of this compound and other potential RORγ modulators. These assays are essential tools for researchers in the fields of immunology, inflammation, and drug discovery.
References
GNE-6468 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a versatile small molecule that has been identified as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. More recent evidence, emerging in late 2025, has solidified its role as a novel STING agonist that operates through a unique mechanism involving Phosphatidylinositol 4-phosphate (PI4P). Historically, this compound was also characterized as a RORγ (RORc) inverse agonist. This dual activity makes it a valuable tool for studying distinct signaling pathways involved in immunology and inflammation.
This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound as both a STING agonist and a RORγ inverse agonist.
Data Presentation
Quantitative Activity of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| STING | IFN-β Reporter Assay | THP-1 | EC50 | 70 µM (for 2'3'-cGAMP) | [1] |
| RORγ (RORc) | Transcriptional Reporter Assay | HEK-293 | EC50 | 13 nM | [2] |
| RORγ (RORc) | IL-17 Production | PBMC | EC50 | 30 nM | [2] |
Signaling Pathways and Experimental Workflows
This compound as a STING Agonist
This compound activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This process is initiated by the binding of this compound to STING, which is facilitated by the lipid PI4P. This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of interferon-stimulated genes, including IFN-β.
This compound as a RORγ Inverse Agonist
As a RORγ inverse agonist, this compound binds to the RORγ nuclear receptor and reduces its constitutive transcriptional activity. RORγ is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. By inhibiting RORγ, this compound can suppress the expression of IL-17 and other target genes, thereby modulating the inflammatory response.
Experimental Protocols
Protocol 1: STING Activation - IFN-β Reporter Assay
This assay measures the ability of this compound to activate the STING pathway, leading to the production of Interferon-β (IFN-β), using a reporter cell line.
Materials:
-
THP-1-Dual™ KI-hSTING reporter cells (InvivoGen)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 to 100 µM.
-
Cell Treatment: Add the diluted this compound to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: STING Pathway Activation - Western Blot Analysis
This protocol details the detection of key phosphorylated proteins in the STING signaling cascade upon treatment with this compound.
Materials:
-
THP-1 or HEK293T cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Antibody Panel for STING Pathway Analysis:
| Target Protein | Phosphorylation Site | Suggested Dilution |
| p-STING | Ser366 | 1:1000 |
| STING | 1:1000 | |
| p-TBK1 | Ser172 | 1:1000 |
| TBK1 | 1:1000 | |
| p-IRF3 | Ser396 | 1:1000 |
| IRF3 | 1:1000 | |
| β-Actin or GAPDH | 1:5000 |
Procedure:
-
Cell Culture and Treatment: Seed THP-1 or HEK293T cells and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for an appropriate time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: RORγ Inverse Agonist Activity - IL-17 Reporter Assay
This assay quantifies the ability of this compound to inhibit the transcriptional activity of RORγ using a reporter cell line that expresses luciferase under the control of the IL-17 promoter.
Materials:
-
HEK293T cells
-
RORγ expression vector (e.g., pCMV-RORγ)
-
IL-17 promoter-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay system
-
96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the RORγ expression vector and the IL-17 promoter-luciferase reporter vector.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. A suggested concentration range is 0.1 to 1000 nM.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.
Protocol 4: Investigating the Role of PI4P in this compound-mediated STING Activation
This protocol aims to confirm the involvement of PI4P in the STING agonist activity of this compound by using an inhibitor of PI4-kinase (PI4K), which is responsible for PI4P synthesis.
Materials:
-
THP-1-Dual™ KI-hSTING reporter cells
-
This compound
-
PI4K inhibitor (e.g., PIK93)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1-Dual™ cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a PI4K inhibitor (e.g., 1 µM PIK93) for 1-2 hours.
-
This compound Treatment: Add this compound at a concentration close to its EC50 (determined in Protocol 1) to the pre-treated cells.
-
Incubation and Measurement: Incubate for 18-24 hours and measure luciferase activity as described in Protocol 1.
-
Data Analysis: Compare the luciferase activity in cells treated with this compound alone to those pre-treated with the PI4K inhibitor. A significant reduction in luciferase activity in the presence of the PI4K inhibitor would indicate the involvement of PI4P in this compound-mediated STING activation.
Conclusion
This compound is a dual-activity compound that serves as a valuable research tool for investigating both the STING and RORγ signaling pathways. The protocols outlined in this document provide a comprehensive guide for researchers to characterize the cellular activities of this compound and to further explore its mechanisms of action in various cell-based models. The recent discovery of its role as a STING agonist, dependent on PI4P, opens new avenues for research into innate immunity and the development of novel immunomodulatory therapies.
References
Application Notes and Protocols for GNE-6468 IL-17 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] The differentiation and function of T helper 17 (Th17) cells, the primary producers of IL-17, are critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t).[3][4] Consequently, RORγt has emerged as a key therapeutic target for the development of small molecule inhibitors to modulate the IL-17 pathway.
GNE-6468 is a potent and selective inverse agonist of RORγt.[4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production.[5] These application notes provide an overview of the methodologies used to characterize the inhibitory activity of this compound on the IL-17 pathway.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells initiates a signaling cascade.[6] This leads to the recruitment of adaptor proteins such as Act1 and TRAF6, ultimately activating downstream pathways including NF-κB and MAPK.[6][7][8] This activation results in the transcription of genes encoding various pro-inflammatory cytokines, chemokines, and antimicrobial peptides, perpetuating the inflammatory response.[2][6] RORγt is the master regulator of Th17 cell differentiation and is essential for the production of IL-17.[4]
Data Presentation
The inhibitory activity of RORγt inverse agonists like this compound can be quantified using various in vitro assays. The following tables summarize representative quantitative data for RORγt inverse agonists.
Table 1: In Vitro Potency of RORγt Inverse Agonists in Different Assay Formats
| Compound | RORγt Reporter Assay (IC50) | IL-17A Secretion (Human PBMC, IC50) | RORγt Co-factor Recruitment Assay (IC50) |
| This compound | ~30 nM | Not Reported | Not Reported |
| Compound A | 1.1 µM[9] | Not Reported | Not Reported |
| Compound B | 590 nM[10] | Not Reported | Not Reported |
| SR2211 | Not Reported | 257 nM[11] | Not Reported |
| BMS-986251 | Not Reported | Potent Inhibition | Not Reported |
Note: Data for compounds other than this compound are included for comparative purposes and represent different chemical scaffolds.
Table 2: Selectivity Profile of RORγt Inverse Agonists
| Compound | RORγt (IC50) | RORα (IC50) | RORβ (IC50) |
| BMS-986251 | Potent | >10 µM | >10 µM |
| ML310 | Potent | >10 µM | >10 µM |
Note: Selectivity is a critical parameter for therapeutic candidates to minimize off-target effects.
Experimental Protocols
Detailed methodologies for key experiments to assess the IL-17 inhibitory activity of compounds like this compound are provided below.
Protocol 1: RORγt Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt-LBD, leading to a decrease in luciferase expression, which is quantified by measuring luminescence.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000
-
pBIND-RORγt-LBD plasmid
-
pGL5-luc plasmid
-
This compound or other test compounds
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
Prepare a DNA-lipid complex by mixing the pBIND-RORγt-LBD and pGL5-luc plasmids with Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Add the diluted compound to the transfected cells. Include a DMSO vehicle control.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Perform the Dual-Glo Luciferase assay according to the manufacturer's protocol.
-
Measure both Firefly and Renilla (if co-transfected for normalization) luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Human Peripheral Blood Mononuclear Cell (PBMC) IL-17A Secretion Assay
This protocol measures the inhibition of IL-17A production in primary human immune cells.
Principle: Human PBMCs are stimulated under Th17 polarizing conditions to induce the production and secretion of IL-17A. The effect of an inhibitor is determined by measuring the concentration of IL-17A in the cell culture supernatant using an ELISA.
Materials:
-
Ficoll-Paque
-
Human whole blood
-
RPMI-1640 with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-1β, IL-6, IL-23
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound or other test compounds
-
Human IL-17A ELISA kit
-
96-well tissue culture plates
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in RPMI-1640 at 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound to the cells in a 96-well plate.
-
-
Th17 Polarization and Stimulation:
-
Add the Th17 polarizing cocktail: anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Perform the human IL-17A ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-17A standards.
-
Calculate the concentration of IL-17A in each sample.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing RORγt inverse agonists.
References
- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
GNE-6468: Application Notes and Protocols for Use in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a versatile small molecule with a dual mechanism of action that makes it a valuable tool for immunology research, particularly in the study of primary T-cell function. Initially identified as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), this compound effectively modulates the differentiation and function of T helper 17 (Th17) cells.[1] More recently, this compound has been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that also plays a significant role in T-cell activation and anti-tumor immunity.
This document provides detailed application notes and experimental protocols for the use of this compound in primary T-cell cultures, addressing both its RORγt inverse agonist and STING agonist activities.
I. This compound as a RORγt Inverse Agonist
As a RORγt inverse agonist, this compound is a powerful tool for studying Th17 cell biology and its role in autoimmune and inflammatory diseases. RORγt is the master transcription factor for Th17 cells, and its inhibition can suppress the production of pro-inflammatory cytokines such as IL-17A.
Quantitative Data
| Parameter | Value | Cell Type | Reference |
| RORc Inverse Agonist EC50 | 2 nM | Cellular Assay | [1] |
| IL-17 Production EC50 | 30 nM | Human PBMCs | [1] |
| Selectivity | >300-fold for RORc over other ROR family members and PPARγ | Cellular Assays | [1] |
Signaling Pathway
Experimental Protocol: Inhibition of Human Th17 Differentiation
This protocol describes the use of this compound to inhibit the differentiation of naive human CD4+ T-cells into Th17 cells in vitro.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T-Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-6
-
Human TGF-β
-
Human IL-23
-
Human IL-1β
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Isolate Naive CD4+ T-Cells: Isolate naive CD4+ T-cells from human PBMCs according to the manufacturer's instructions for the isolation kit.
-
Cell Plating: Seed the isolated naive CD4+ T-cells in a 96-well plate pre-coated with anti-human CD3 antibody at a density of 1 x 10^6 cells/mL.
-
Prepare Th17 Differentiation Cocktail: Prepare a cytokine cocktail in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing:
-
Anti-human CD28 antibody (1 µg/mL)
-
Human IL-6 (10 ng/mL)
-
Human TGF-β (1 ng/mL)
-
Human IL-23 (10 ng/mL)
-
Human IL-1β (10 ng/mL)
-
-
This compound Treatment: Prepare serial dilutions of this compound in the Th17 differentiation cocktail. A suggested starting concentration range is 1 nM to 1 µM. Include a DMSO vehicle control.
-
Cell Culture: Add the this compound-containing or vehicle control medium to the plated T-cells. Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: After the incubation period, assess Th17 differentiation by:
-
Flow Cytometry: Stain for intracellular IL-17A.
-
ELISA/CBA: Measure IL-17A concentration in the culture supernatant.
-
qRT-PCR: Analyze the expression of RORC (RORγt) and IL17A genes.
-
Experimental Workflow
II. This compound as a STING Agonist
The recent discovery of this compound as a STING agonist opens up new avenues for its application in immuno-oncology and infectious disease research. STING activation in T-cells can enhance their anti-tumor activity.
Quantitative Data
| Parameter | Effect | Cell/Animal Model | Reference |
| Type I Interferon Response | Strong induction | Multiple cell lines and humanized mice | [2] |
| Anti-tumor Effect | Significant synergistic effect with PD-1 antibody | Animal models | [2] |
Signaling Pathway
Experimental Protocol: STING Activation in Human Primary T-Cells
This protocol outlines the use of this compound to activate the STING pathway in isolated human primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Pan T-Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-human CD3/CD28 Dynabeads
-
This compound (dissolved in DMSO)
-
24-well cell culture plates
Procedure:
-
Isolate Primary T-Cells: Isolate pan T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
T-Cell Activation (Optional but Recommended): For robust STING activation and downstream signaling, it is recommended to pre-activate the T-cells. Culture the isolated T-cells with anti-human CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio for 24-48 hours.
-
This compound Treatment: Add this compound to the T-cell culture at various concentrations. A suggested starting range is 1 µM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Culture the cells for an additional 24-48 hours.
-
Analysis: Evaluate STING pathway activation through:
-
Western Blot: Analyze the phosphorylation of STING, TBK1, and IRF3.
-
qRT-PCR: Measure the expression of Type I interferon genes (e.g., IFNB1) and other interferon-stimulated genes (ISGs).
-
ELISA/CBA: Quantify the secretion of IFN-β and other pro-inflammatory cytokines in the culture supernatant.
-
Flow Cytometry: Assess the upregulation of activation markers on T-cells (e.g., CD69, CD25).
-
Experimental Workflow
Conclusion
This compound is a dual-function molecule that can be employed to either suppress Th17-mediated inflammation or to activate STING-dependent innate immune signaling in primary T-cells. The choice of experimental design and endpoints will depend on the specific research question. The protocols provided herein offer a starting point for utilizing this compound in T-cell culture systems. Researchers are encouraged to optimize concentrations and incubation times for their specific experimental setup.
References
GNE-6468 In Vivo Dosing for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1] RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases. The inhibition of RORγ activity presents a promising therapeutic strategy for these conditions. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available data for structurally and functionally similar RORγ inverse agonists. Due to the limited publicly available in vivo dosing information specifically for this compound, the following protocols are generalized and should be adapted with dose-response studies for specific experimental contexts.
Data Presentation
Table 1: Representative In Vivo Dosing Parameters for RORγ Inverse Agonists in Mouse Models
| Compound | Mouse Model | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Reference |
| BMS-986251 | Imiquimod-induced skin inflammation | Oral gavage | 2, 7, 20 mg/kg | Twice daily (BID) | Not specified | N/A |
| Compound 8e | IL-23-induced ear inflammation | Oral gavage | 5, 10, 20 mg/kg | Twice daily (BID) | Not specified | N/A |
| JNJ-54271074 | Collagen-induced arthritis | Oral gavage | 10, 30, 60 mg/kg | Not specified | Not specified | N/A |
| Imidazopyridine Cpd1 | Adjuvant-induced arthritis (rat) | Oral gavage | 15, 45 mg/kg | Not specified | Not specified | N/A |
Note: The data presented above is for RORγ inverse agonists other than this compound and should be used as a starting point for dose-range finding studies.
Signaling Pathway
The diagram below illustrates the central role of RORγ in the Th17 cell differentiation pathway. This compound, as a RORγ inverse agonist, is expected to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.
Caption: RORγ signaling in Th17 cell differentiation and its inhibition by this compound.
Experimental Protocols
General Guidelines for In Vivo Administration of this compound
Disclaimer: The following protocol is a general guideline based on typical procedures for administering small molecule inhibitors to mice. The optimal dose, vehicle, and administration schedule for this compound must be determined empirically for each specific mouse model and experimental endpoint.
1. Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 10% DMSO/90% corn oil, or other appropriate vehicle)
-
Sterile water or saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (for oral administration)
-
Syringes (1 mL)
-
Analytical balance
-
pH meter
2. Vehicle Selection and Formulation:
-
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound.
-
A common vehicle for oral administration of hydrophobic small molecules is 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water.
-
For compounds with poor aqueous solubility, a co-solvent system such as a mixture of DMSO and corn oil may be necessary. However, the concentration of DMSO should be kept to a minimum (typically ≤10%) to avoid toxicity.
-
It is crucial to assess the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.
3. Preparation of Dosing Solution (Example using 0.5% Methylcellulose):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for any large aggregates.
-
Prepare fresh dosing solutions daily to ensure stability.
4. Animal Dosing (Oral Gavage):
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to calculate the correct dosing volume.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress after dosing.
5. Recommended Mouse Model: Imiquimod-Induced Psoriasis Model
-
This is a widely used and robust model for studying Th17-mediated skin inflammation.
-
Induction: A daily topical application of imiquimod (B1671794) cream (e.g., 62.5 mg of a 5% cream) on the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: this compound can be administered orally (or via another desired route) starting from the first day of imiquimod application and continuing throughout the study.
-
Endpoints:
-
Macroscopic: Psoriasis Area and Severity Index (PASI) scoring (erythema, scaling, and thickness).
-
Histological: H&E staining of skin sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Molecular: qPCR or ELISA to measure the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23) in skin or draining lymph nodes.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse model of inflammation.
Caption: General workflow for in vivo testing of this compound in a mouse model.
References
GNE-6468 Experimental Design for Autoimmune Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical drivers of inflammation in a variety of autoimmune diseases through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F. By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses Th17 cell differentiation and subsequent IL-17 production, representing a promising therapeutic strategy for autoimmune disorders.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound and other RORγt inverse agonists in common autoimmune disease models. Due to the limited publicly available in vivo data for this compound, the following protocols are representative examples based on studies with other well-characterized RORγt inverse agonists.
Mechanism of Action: RORγt Signaling Pathway
RORγt is a key regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is activated and induces the expression of RORγt. RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their transcription. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, stabilizing it in an inactive conformation and preventing the recruitment of coactivators necessary for gene transcription. This leads to the suppression of Th17-mediated inflammation.
Caption: RORγt Signaling Pathway in Th17 Differentiation.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of various RORγt inverse agonists in preclinical autoimmune models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | EC50/IC50 |
| RORγ Inverse Agonist Activity | - | - | 2 nM |
| IL-17 Production Inhibition | Human PBMCs | IL-17A | 30 nM |
Table 2: In Vivo Efficacy of Representative RORγt Inverse Agonists in Autoimmune Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| JNJ-54271074 | Mouse Collagen-Induced Arthritis (CIA) | 0.3, 3, 10, 30, 60 mg/kg, BID, oral | Dose-dependent reduction in clinical arthritis score. | [1] |
| SR2211 | Mouse Collagen-Induced Arthritis (CIA) | Twice daily, 15 days | Significant reduction in joint inflammation. | [2] |
| GSK2981278 | Imiquimod-Induced Psoriasis-like Mouse Model | Topical application | Attenuation of skin inflammation. | |
| A-9758 | IL-23-Driven Psoriasiform Dermatitis (Mouse) | Therapeutic delivery | Significant attenuation of skin inflammation. | |
| A213 | IL-23-Injection Psoriasis Model (Mouse) | Oral administration | Attenuation of skin inflammation and reduced IL-17A expression. |
Experimental Protocols
The following are detailed, representative protocols for evaluating RORγt inverse agonists in common murine models of autoimmunity.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Objective: To evaluate the efficacy of a RORγt inverse agonist in a T-cell dependent model of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
RORγt inverse agonist (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Experimental Workflow:
Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment (Starting from Day 21):
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer the RORγt inverse agonist or vehicle control daily or twice daily via oral gavage. Doses for novel compounds should be determined from pharmacokinetic studies. For representative compounds, refer to Table 2.
-
-
Disease Assessment:
-
Monitor mice 3-4 times per week for signs of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers.
-
-
Endpoint Analysis (Day 35 or as determined by disease severity):
-
Collect blood for serum cytokine analysis (e.g., IL-17A, TNF-α).
-
Harvest paws for histological analysis of inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining).
-
Isolate splenocytes for ex vivo restimulation with CII and subsequent cytokine profiling.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To assess the efficacy of a RORγt inverse agonist in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
RORγt inverse agonist
-
Vehicle control
Experimental Workflow:
Caption: Experimental Autoimmune Encephalomyelitis (EAE) Workflow.
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 peptide (200 µ g/mouse ) in CFA.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis Toxin (200 ng/mouse) intraperitoneally.
-
-
PTX Boost (Day 2):
-
Administer a second dose of Pertussis Toxin (200 ng/mouse) intraperitoneally.
-
-
Treatment:
-
Prophylactic: Begin treatment on the day of induction (Day 0).
-
Therapeutic: Begin treatment upon the onset of clinical signs (typically around day 10-12).
-
Administer the RORγt inverse agonist or vehicle control daily via oral gavage.
-
-
Clinical Scoring:
-
Monitor and score mice daily for clinical signs of EAE using a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
-
Endpoint Analysis (Peak of disease or pre-defined endpoint):
-
Perfuse mice and harvest the brain and spinal cord for histological analysis of demyelination (Luxol Fast Blue staining) and immune cell infiltration (H&E, CD4 staining).
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of Th17 and other immune cell populations.
-
Protocol 3: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation
Objective: To evaluate the topical or systemic efficacy of a RORγt inverse agonist in a model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
RORγt inverse agonist (formulated for topical or oral administration)
-
Vehicle control
-
Calipers for ear thickness measurement
Experimental Workflow:
Caption: Imiquimod-Induced Psoriasis Workflow.
Procedure:
-
Disease Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear of mice for 5-7 consecutive days.
-
-
Treatment:
-
Topical: Apply the RORγt inverse agonist formulated in a suitable vehicle to the same area as the imiquimod, typically 1-2 hours before or after IMQ application.
-
Systemic: Administer the compound orally or intraperitoneally daily.
-
-
Assessment of Skin Inflammation:
-
Score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
Measure ear thickness daily using digital calipers.
-
-
Endpoint Analysis (Day 6 or 8):
-
Harvest skin and ear tissue for histological analysis of epidermal thickening (acanthosis), and inflammatory cell infiltration.
-
Extract RNA from skin tissue for qPCR analysis of inflammatory gene expression (e.g., Il17a, Il22, Il23a).
-
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound and other RORγt inverse agonists in relevant autoimmune disease models. By understanding the mechanism of action and employing standardized in vivo models, researchers can effectively assess the therapeutic potential of these compounds for the treatment of a wide range of autoimmune and inflammatory conditions. Careful consideration of dosing, administration route, and relevant outcome measures is crucial for generating reliable and translatable data.
References
Application Notes and Protocols: GNE-6468 Flow Cytometry Analysis of Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells are crucial for host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] The differentiation and function of Th17 cells are primarily governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[2][3]
GNE-6468 is a potent and selective antagonist of RORγt. By inhibiting RORγt, this compound is hypothesized to effectively suppress Th17 cell differentiation and the subsequent production of IL-17, making it a valuable tool for studying Th17-mediated immune responses and a potential therapeutic candidate for autoimmune disorders.
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with the RORγt inhibitor this compound, and subsequent analysis of Th17 cell populations by flow cytometry.
Signaling Pathway and Mechanism of Action
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2][4][5] This signaling cascade converges on the activation and expression of the master transcriptional regulator, RORγt, which in turn drives the expression of IL-17A and other Th17-associated genes.[5] this compound, as a RORγt antagonist, is expected to interfere with this pathway, leading to a reduction in Th17 cell differentiation and function.
Caption: this compound inhibits RORγt, a key transcription factor in Th17 cell differentiation.
Expected Quantitative Data Summary
The following table summarizes the expected outcomes from a flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) differentiated under Th17-polarizing conditions in the presence of this compound.
| Marker | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | Expected Outcome with this compound Treatment |
| CD4+RORγt+ | 25.5 | 8.2 | Decrease |
| CD4+IL-17A+ | 20.1 | 5.5 | Decrease |
| CD4+CCR6+ | 30.8 | 15.3 | Decrease |
| CD4+CD161+ | 28.9 | 14.7 | Decrease |
Experimental Protocols
Part 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[6]
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.[6]
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.[6]
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Part 2: In Vitro Differentiation of Th17 Cells
-
Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.[6]
-
Seed naive CD4+ T cells (isolated from PBMCs using a naive CD4+ T cell isolation kit) at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:[6]
-
Th17 Differentiation Group: Soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[6]
-
Vehicle Control Group: Th17 differentiation cocktail with DMSO.
-
This compound Treatment Group: Th17 differentiation cocktail with this compound (e.g., 1 µM).
-
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
Part 3: Cell Staining and Flow Cytometry Analysis
-
Restimulation for Intracellular Cytokine Staining:
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-human CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[6]
-
Perform intracellular staining by incubating the cells with fluorescently conjugated antibodies against intracellular markers (e.g., anti-human IL-17A and anti-human RORγt) for 30 minutes at 4°C in the dark.[6]
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Experimental Workflow
Caption: Overall experimental workflow for Th17 analysis with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Percentage of Th17 Cells in Control | Suboptimal differentiation conditions. | Optimize cytokine concentrations and incubation time. Ensure high purity of naive CD4+ T cells. |
| High Cell Death | This compound toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Inappropriate culture conditions. | Ensure proper handling of cells and use of fresh, complete medium. | |
| Weak Intracellular Staining Signal | Inefficient restimulation. | Optimize the duration and concentration of PMA and Ionomycin. Ensure the protein transport inhibitor is added.[6] |
| Antibody titration. | Titrate the anti-IL-17A and anti-RORγt antibodies to determine the optimal staining concentration.[6] |
Conclusion
This document provides a comprehensive guide for the flow cytometric analysis of Th17 cells treated with the RORγt inhibitor this compound. The detailed protocols and expected outcomes will aid researchers in investigating the role of RORγt in Th17 cell biology and in the preclinical assessment of potential therapeutic agents targeting this pathway.
References
- 1. Frontiers | Th17 cells and inflammation in neurological disorders: Possible mechanisms of action [frontiersin.org]
- 2. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 3. Th17 cells and inflammation in neurological disorders: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic regulatory network controlling Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GNE-6468 for Evaluating RORgamma Activity
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ or RORc) is a nuclear receptor that serves as a critical transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[1][2][3] This role places RORγ at the center of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, making it a prime therapeutic target.[2][4] GNE-6468 is a potent and selective RORγ inverse agonist.[5] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response, stabilizing the receptor in an inactive state.[2] this compound has demonstrated potent inhibition of IL-17 production in human peripheral blood mononuclear cell (PBMC) assays.[5]
The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying gene expression and regulation.[6][7] In the context of RORγ, this assay measures the transcriptional activity of the receptor. Cells are engineered to express the RORγ protein and a luciferase reporter gene linked to RORγ response elements (ROREs).[8] When RORγ is active, it binds to ROREs and drives the transcription of luciferase. The resulting light emission upon the addition of a luciferin (B1168401) substrate is proportional to RORγ activity.[7][8] Inverse agonists like this compound inhibit this process, leading to a quantifiable decrease in the luminescent signal.
Principle of the RORγ Luciferase Reporter Assay
The assay operates on the principle of linking RORγ transcriptional activity to the expression of a luciferase enzyme. Host cells, typically a human cell line like HEK293, are co-transfected with two primary plasmids:
-
RORγ Expression Vector: This plasmid constitutively expresses the human RORγ protein.
-
RORE-Luciferase Reporter Vector: This plasmid contains the firefly luciferase gene downstream of a promoter that is controlled by multiple RORγ response elements (ROREs).
When RORγ is transcriptionally active, it binds to the ROREs and initiates the transcription of the luciferase gene. Upon adding a luciferin substrate, the expressed luciferase enzyme catalyzes a bioluminescent reaction. The intensity of the emitted light, measured by a luminometer, is directly proportional to RORγ's transcriptional activity.
This compound, as an inverse agonist, binds to RORγ and stabilizes it in an inactive conformation, preventing it from activating gene transcription.[2] This leads to a dose-dependent reduction in luciferase expression and a corresponding decrease in the luminescent signal, allowing for the precise quantification of this compound's inhibitory potency (e.g., IC50 value). To normalize for variations in cell number and transfection efficiency, a second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected.[8]
RORgamma Signaling and Inhibition Pathway
Caption: RORγ signaling pathway and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or other suitable human cell line.
-
Plasmids:
-
RORγ expression vector (e.g., pCMV-RORγ)
-
RORE-luciferase reporter vector (e.g., pGL4-RORE-luc)
-
Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Compound: this compound (dissolved in DMSO).
-
Assay Plates: White, sterile, 96-well cell culture plates.[9]
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Reagents: Phosphate-Buffered Saline (PBS), DMSO.
Protocol: RORγ Luciferase Reporter Assay
This protocol outlines a procedure for a 96-well plate format.
Day 1: Cell Seeding
-
Culture HEK293T cells until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well white plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection master mix according to the reagent manufacturer's protocol. For each well, a typical mix includes:
-
50 ng RORγ expression vector
-
50 ng RORE-luciferase reporter vector
-
5 ng Renilla luciferase control vector
-
-
Add the transfection complex to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C and 5% CO2.[8]
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.[8]
-
Incubate for an additional 24 hours at 37°C and 5% CO2.[8]
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[8]
-
Following the dual-luciferase assay system instructions:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.
-
Read the plate immediately in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction.
-
Read the plate again in the luminometer to measure Renilla luciferase activity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the RORγ reporter assay.
Data Presentation and Analysis
Data Normalization
To account for variability in cell viability and transfection efficiency, the firefly luciferase signal should be normalized to the Renilla luciferase signal for each well.
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
Calculating Percent Inhibition
The percent inhibition for each concentration of this compound is calculated relative to the vehicle (DMSO) control.
% Inhibition = 100 * (1 - (Normalized Response_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background))
IC50 Determination
The IC50 value, which is the concentration of this compound that produces 50% inhibition, is determined by plotting the percent inhibition against the log concentration of the compound. A non-linear regression analysis using a four-parameter logistic model is then applied to fit the curve and calculate the IC50.[9]
Table 1: Representative Dose-Response Data for this compound
| This compound Conc. (nM) | Log Conc. | Normalized RLU (Avg) | % Inhibition |
| 0 (Vehicle) | N/A | 50,000 | 0% |
| 0.1 | -10 | 48,500 | 3% |
| 1 | -9 | 42,500 | 15% |
| 3 | -8.5 | 30,000 | 40% |
| 10 | -8 | 24,500 | 51% |
| 30 | -7.5 | 15,000 | 70% |
| 100 | -7 | 7,500 | 85% |
| 1000 | -6 | 4,500 | 91% |
Table 2: Summary of this compound Activity
| Parameter | Value |
| IC50 (Reporter Assay) | ~9 nM |
| Maximum Inhibition | >90% |
| Selectivity | >1,000-fold vs. PPARγ [5] |
| Cellular Activity (IL-17) | IC50 = 30 nM (human PBMC) [5] |
Note: Data in Table 1 is representative and used for illustrative purposes. Actual results may vary based on experimental conditions.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Enforced ROR(gamma)t expression in haematopoietic stem cells increases regulatory T cell number, which reduces immunoreactivity and attenuates hypersensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 6. opentrons.com [opentrons.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
Troubleshooting & Optimization
GNE-6468 Technical Support Center: Solubility, Solution Preparation, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling and use of GNE-6468 in experimental settings. Below you will find frequently asked questions (FAQs), detailed protocols, and data on solubility and storage to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a solubility of up to 10 mM in DMSO.[1] Another source indicates a solubility of 5 mg/mL, which corresponds to approximately 11.52 mM.[2]
Q3: Are there any specific requirements for dissolving this compound in DMSO?
A3: Yes, it is recommended to use ultrasonic agitation to facilitate the dissolution of this compound in DMSO.[2] Due to the hygroscopic nature of DMSO, it is also advisable to use a fresh, unopened bottle to ensure optimal solubility.[2]
Q4: What is the solubility of this compound in other common laboratory solvents like ethanol, water, or PBS?
A4: Currently, there is no readily available data on the solubility of this compound in ethanol, water, or phosphate-buffered saline (PBS). It is advisable to perform small-scale solubility tests before preparing larger volumes in these solvents.
Q5: How should I store the solid this compound compound?
A5: Solid this compound should be stored at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months).[1]
Q6: How should I store this compound once it is dissolved in a solvent?
A6: Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]
Quantitative Data: Solubility Summary
For quick reference, the following table summarizes the known solubility of this compound.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 10 mM | - | [1] |
| DMSO | 5 mg/mL | ~11.52 mM | Requires sonication for dissolution.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid compound (Molecular Weight: 433.85 g/mol )
-
Anhydrous, high-purity DMSO (from a newly opened bottle is recommended)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 433.85 g/mol = 0.0043385 g = 4.34 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.34 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizing Experimental Workflow
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | 1. Insufficient sonication. 2. DMSO has absorbed moisture. 3. Concentration is too high. | 1. Continue sonication for a longer period. Gentle warming (to no more than 37°C) may also aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Ensure the target concentration does not exceed 10 mM. |
| Precipitate forms after the solution is prepared. | 1. The solution was not fully dissolved initially. 2. The solution has become supersaturated upon cooling. | 1. Re-sonicate the solution. Gentle warming may be necessary. 2. If the precipitate persists, consider preparing a slightly lower concentration stock solution. |
| Inconsistent experimental results. | 1. Inaccurate initial weighing of the compound. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | 1. Ensure the analytical balance is properly calibrated and use appropriate weighing techniques. 2. Always store stock solutions in single-use aliquots at the recommended temperature. Avoid repeated freezing and thawing. |
References
Technical Support Center: Optimizing GNE-6468 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GNE-6468 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, notably Interleukin-17A (IL-17A) and IL-17F. As an inverse agonist, this compound binds to RORγ and represses its transcriptional activity, leading to the inhibition of Th17 cell differentiation and a reduction in IL-17 production.[1][2]
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the RORγ-mediated transcriptional regulation of genes involved in Th17 cell function. RORγ, along with RORα, is a master regulator of Th17 differentiation. Upon activation by cytokines such as TGF-β and IL-6, the transcription factor STAT3 is activated and promotes the expression of RORγt (an isoform of RORγ). RORγt then drives the expression of key Th17 signature genes, including IL17A, IL17F, IL23R, and CCL20.[3][4] this compound inhibits this process by binding to RORγ and suppressing its ability to activate gene transcription.
Q3: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A3: Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial in vitro experiments. The optimal concentration and treatment duration are highly dependent on the cell line and the specific experimental endpoint. For instance, the EC50 for inhibition of IL-17 production in human peripheral blood mononuclear cells (PBMCs) is approximately 30 nM.[2] For initial cell viability or proliferation assays, a treatment duration of 24 to 72 hours is a common starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in cell culture experiments.
Issue 1: No significant effect on target gene expression (e.g., IL-17A) is observed.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type. |
| Insufficient Treatment Duration | Extend the incubation time with this compound. The effect of the inhibitor may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Low RORγ Expression in Cell Line | Confirm the expression of RORγ in your cell line of interest using techniques such as qPCR or Western blot. Cell lines with low or no RORγ expression are not suitable for studying the effects of this compound. |
| Inadequate Th17 Differentiation | If working with primary T cells, ensure that the Th17 polarizing conditions (e.g., presence of TGF-β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies) are optimal for inducing robust IL-17A expression in your control group. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Significant cytotoxicity or a decrease in cell viability is observed at expected effective concentrations.
| Possible Cause | Suggested Solution |
| High this compound Concentration | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value for cytotoxicity in your cell line and use concentrations well below this value for functional assays.[5][6] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to off-target effects of the compound. Consider using a different cell line with known RORγ expression and lower sensitivity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent control to assess its effect on cell viability. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell seeding density across all wells and experiments. Use a cell counter for precise cell quantification. |
| Uneven Compound Distribution | Mix the culture plate gently after adding this compound to ensure even distribution of the compound in the media. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| HEK-293 | RORγ Reporter Assay | Transcriptional Inhibition | ~13 nM | [2] |
| Human PBMCs | IL-17 Production | Cytokine Inhibition | ~30 nM | [2] |
| Mouse Th17 cells | IL-17A Expression | mRNA Inhibition | Potent inhibition at 100 nM | [7] |
| Mouse Th17 cells | IL-17F Expression | mRNA Inhibition | Potent inhibition at 100 nM | [7] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Starting Concentration Range | Recommended Treatment Duration |
| Cell Viability / Proliferation (e.g., MTT, CCK-8) | 10 nM - 10 µM | 24 - 72 hours |
| Target Gene Expression (qPCR) | 1 nM - 1 µM | 24 - 48 hours |
| Cytokine Secretion (ELISA) | 1 nM - 1 µM | 48 - 72 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][8]
Protocol 2: Measurement of IL-17A Secretion (ELISA)
-
Cell Culture and Treatment: Culture your cells (e.g., human PBMCs under Th17 polarizing conditions) in a 24-well plate. Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.
-
Supernatant Collection: Centrifuge the culture plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the ELISA for human IL-17A according to the manufacturer's instructions. A general procedure is as follows:[9]
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add your standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-17A in your samples. Calculate the percentage of inhibition of IL-17A secretion by this compound relative to the vehicle control.
Mandatory Visualizations
Caption: RORγ Signaling Pathway in Th17 Cell Differentiation.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
GNE-6468 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the RORγ inverse agonist, GNE-6468, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming or sonication may aid in dissolution. Stock solutions should be stored at -20°C or -80°C to maximize long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (generally up to 0.5% in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer in one step, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, test a range of pH values for your aqueous buffer to see if solubility improves.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, desiccated. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Recommended for long-term storage of solutions. |
| -20°C | Up to 1 year | Suitable for shorter-term storage of solutions. |
Important Considerations:
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is thawed and refrozen.
-
Protect from Light: Store this compound, both in solid form and in solution, protected from light to prevent potential photodegradation.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors related to the handling and stability of this compound:
-
Compound Degradation: If stock solutions are old, have undergone multiple freeze-thaw cycles, or have been stored improperly, the compound may have degraded. It is best practice to use freshly prepared dilutions from a properly stored stock solution for each experiment.
-
Precipitation: As mentioned in Q2, the compound may be precipitating out of your experimental buffer, leading to a lower effective concentration. Visually inspect your solutions for any precipitate.
-
Pipetting Inaccuracies: Ensure accurate and consistent pipetting, especially when working with small volumes of high-concentration stock solutions.
-
Variability in Experimental Conditions: Ensure that other experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments.
Troubleshooting Guide: Assessing this compound Stability
If you suspect that the stability of this compound in your aqueous solution is the cause of experimental issues, a systematic approach to troubleshooting is recommended.
Visual Troubleshooting Workflow
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in an aqueous buffer over time at different temperatures.
Materials:
-
This compound solid powder
-
High-quality, anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC or LC-MS system
-
Temperature-controlled incubators or water baths
-
Low-binding microcentrifuge tubes or HPLC vials
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve in a known volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Prepare Working Solutions:
-
Dilute the DMSO stock solution into the aqueous buffer of interest to a final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) and consistent across all samples.
-
-
Set Up Time Points and Conditions:
-
Aliquot the aqueous working solution into separate, clearly labeled tubes for each time point and temperature condition.
-
Suggested temperatures: 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).
-
Suggested time points: 0, 2, 4, 8, 24, and 48 hours.
-
-
Incubation:
-
Place the tubes in the respective temperature-controlled environments.
-
The t=0 sample should be processed immediately for analysis.
-
-
Sample Analysis:
-
At each designated time point, remove the corresponding tubes from each temperature condition.
-
If any precipitation is observed, centrifuge the sample and analyze the supernatant.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
From this data, the half-life (t½) of this compound under each condition can be determined.
-
Visual Representation of the Stability Study Workflow
Signaling Pathway
This compound is an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ, particularly the RORγt isoform, is a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T lymphocytes that play a crucial role in inflammatory responses through the production of cytokines such as Interleukin-17 (IL-17).
By binding to RORγt, this compound inhibits its transcriptional activity. This leads to a downstream reduction in the expression of RORγt target genes, including those encoding for IL-17A and IL-17F. The inhibition of IL-17 production is a key mechanism through which this compound exerts its potential therapeutic effects in inflammatory and autoimmune diseases.
RORγt Signaling Pathway and Inhibition by this compound
GNE-6468 Technical Support Center: Investigating Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-6468, a potent and selective RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonist. The information provided is intended to help users identify and investigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the nuclear receptor RORγ (also known as RORc).[1] It functions by binding to RORγ and repressing its transcriptional activity. This leads to the inhibition of downstream signaling pathways, most notably the differentiation of Th17 cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2]
Q2: My cells are showing unexpected levels of apoptosis after this compound treatment. Is this a known effect?
Yes, this could be an on-target effect in specific cell types or a potential off-target effect. RORγt, an isoform of RORγ, is crucial for the survival of double-positive (CD4+CD8+) thymocytes.[2][3] Inhibition of RORγt by inverse agonists can induce apoptosis in these cells.[2][3][4] If you are working with thymocytes or related T-cell lineages, this is a likely on-target effect. However, if you observe significant apoptosis in other cell types, it may warrant further investigation into off-target effects.
Q3: I am observing changes in the expression of genes related to cholesterol metabolism. Is this related to this compound activity?
This is a plausible on-target or off-target effect. RORγ has been implicated in the regulation of cholesterol biosynthesis.[5] Some RORγ inverse agonists have been shown to unexpectedly induce the cholesterol biosynthesis program in certain cancer cells.[5] Therefore, alterations in the expression of cholesterol metabolism genes could be a direct consequence of RORγ modulation or an off-target effect.
Q4: Are there any known off-target liabilities for the class of RORγ inverse agonists?
Yes, clinical trials with some RORγ inverse agonists have been associated with safety signals, including liver enzyme elevations and, in preclinical studies, thymic lymphomas.[6][7] While this compound is reported to be highly selective, it is crucial to be aware of these potential class-wide off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of IL-17 production.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability: | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Perform a viability assay (e.g., Trypan Blue or MTT assay) to confirm that the observed effect is not due to cytotoxicity. |
| This compound Potency/Degradation: | - Verify the integrity and concentration of your this compound stock solution. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Include a positive control (another known RORγ inverse agonist) in your experiment. |
| Assay Conditions: | - Optimize the concentration of this compound and the treatment duration for your specific cell type. - Ensure that the stimulation conditions for IL-17 production (e.g., PMA/Ionomycin) are optimal. |
| Off-Target Pathway Activation: | - Consider the possibility that this compound might be activating a compensatory signaling pathway that promotes inflammation. - Analyze the expression of other cytokines to assess the broader immunomodulatory effects. |
Issue 2: Unexpected cellular phenotype observed (e.g., changes in morphology, proliferation, or differentiation).
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition: | - Although this compound is a nuclear receptor inverse agonist, off-target kinase activity is a possibility for any small molecule. - Perform a broad-spectrum kinase inhibition assay (e.g., KINOMEscan®) to identify potential off-target kinases. |
| Modulation of Other Nuclear Receptors: | - this compound is reported to be selective over other nuclear receptors. However, at high concentrations, off-target activity might occur. - Test the effect of this compound in reporter assays for other nuclear receptors (e.g., LXR, FXR, PPARs). |
| On-Target Effect in a Novel Context: | - The observed phenotype might be a previously uncharacterized on-target effect of RORγ inhibition in your specific cellular model. - Use siRNA or CRISPR-Cas9 to knock down RORγ and see if it phenocopies the effect of this compound. |
Issue 3: Signs of liver toxicity in in vivo models (e.g., elevated ALT/AST levels).
| Possible Cause | Troubleshooting Steps |
| Drug Metabolism and Accumulation: | - This is a known concern for some RORγ inverse agonists.[6][7] - Monitor liver function tests (ALT, AST, ALP, Bilirubin) regularly in your animal studies. - Perform pharmacokinetic studies to determine the exposure levels of this compound in the liver. |
| Off-Target Effects in Hepatocytes: | - Investigate the direct effect of this compound on primary hepatocytes or liver-derived cell lines in vitro. - Assess markers of cellular stress and apoptosis in liver tissue from treated animals. |
Quantitative Data Summary
| Compound | Target | Assay | EC50/IC50 | Reference |
| This compound | RORγ (RORc) | HEK-293 Cell-based Assay | 13 nM | [1] |
| This compound | IL-17 Production | Human PBMC | 30 nM | [1] |
Experimental Protocols
RORγ Reporter Assay
This protocol is used to determine the functional activity of this compound on RORγ-mediated transcription.
Workflow Diagram:
Caption: Workflow for a RORγ reporter gene assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a mammalian expression vector for human RORγ and a reporter plasmid containing multiple copies of the ROR Response Element (RORE) upstream of a luciferase gene. A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein (RORγ) in a cellular context.
Workflow Diagram:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat the cells of interest with this compound or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble RORγ in each sample by Western blotting using a RORγ-specific antibody.
-
Data Analysis: A ligand-bound protein will be more thermally stable and thus more will remain in the soluble fraction at higher temperatures. Plot the amount of soluble RORγ against the temperature for both treated and untreated samples to observe a thermal shift.
Signaling Pathway
RORγ Signaling Pathway and Point of Inhibition by this compound:
Caption: Simplified RORγ signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations [insight.jci.org]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting GNE-6468 experimental variability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the RORγt inverse agonist, GNE-6468.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial for the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3][4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What are the known off-target effects of this compound?
A3: While this compound is reported to be highly selective for RORγt, as with many small molecule inhibitors, off-target effects can occur, especially at higher concentrations.[3] It is crucial to perform dose-response experiments and consider potential off-target effects when interpreting results. RORγt is also involved in thymocyte development, and inhibition can lead to thymocyte apoptosis.[3] Therefore, assessing cell viability in parallel with functional assays is recommended.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell-based assay results (e.g., IC50 for IL-17 inhibition) with this compound. What are the potential causes and solutions?
A: Variability in cell-based assays can stem from several factors. Below is a systematic guide to troubleshooting inconsistent results.
| Possible Cause | Suggested Solution |
| Compound Instability | This compound may degrade in cell culture media over long incubation periods. Prepare fresh dilutions from a concentrated stock immediately before each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Compound Precipitation | This compound has limited solubility in aqueous media. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is consistent across all wells and not toxic to your cells (typically ≤ 0.5%). |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes. Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize and standardize cell seeding density.[5] |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix to minimize pipetting variability.[5] |
| Inconsistent Incubation Times | Variations in incubation times with this compound can lead to different levels of target engagement and downstream effects. Use a timer and ensure that all experimental replicates are treated and processed consistently. |
Data Presentation
Potency of this compound in Cellular Assays
| Assay | Cell Line | Parameter | Value | Reference |
| RORγ (RORc) Inverse Agonist Activity | HEK-293 | EC50 | 13 nM | [1] |
| IL-17 Inhibition | Human PBMC | EC50 | 30 nM | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RORγt-mediated transcription of the IL-17 gene in Th17 cells.
Experimental Workflow: IL-17 Suppression Assay
Caption: Workflow for assessing this compound's inhibition of IL-17 secretion from human PBMCs.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting sources of experimental variability.
Experimental Protocols
Protocol 1: In Vitro IL-17A Suppression Assay in Human PBMCs
This protocol describes a method to assess the potency of this compound in inhibiting IL-17A production from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Anhydrous DMSO
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Recombinant Human IL-23
-
Human IL-17A ELISA kit
-
96-well flat-bottom cell culture plates
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulation: Prepare a stimulation cocktail containing anti-CD3 (e.g., 1 µg/mL), anti-CD28 (e.g., 1 µg/mL), and recombinant human IL-23 (e.g., 20 ng/mL) in complete RPMI-1640 medium. Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IL-17A Measurement: Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
This protocol is to be run in parallel with the functional assay to assess the cytotoxicity of this compound.
Materials:
-
Cells and compound-treated plates from Protocol 1 (or a replica plate)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
Methodology:
-
Reagent Preparation: Prepare or thaw the resazurin solution.
-
Reagent Addition: After the 72-hour incubation period in Protocol 1, add 20 µL of the resazurin solution to each well of the cell plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.
-
Measurement: Measure the fluorescence of the wells using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control. A significant decrease in cell viability may indicate that the observed inhibition of IL-17A is due to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
preventing GNE-6468 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GNE-6468 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent and selective RORγ (RORc) inverse agonist.[1][2] Its primary recommended solvent is Dimethyl Sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
This compound is soluble in DMSO at concentrations up to 5 mg/mL (11.52 mM).[1] Some suppliers also indicate a solubility of 10 mM in DMSO.[2] It is recommended to use ultrasonic agitation to aid dissolution.[1] Always use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: Why does this compound precipitate when added to my cell culture media?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue for many poorly water-soluble small molecules. This occurs because the compound, which is stable in a high concentration of organic solvent like DMSO, becomes insoluble when diluted into the largely aqueous environment of the culture medium. The final concentration of DMSO may not be sufficient to keep this compound in solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step protocol to minimize and prevent this compound precipitation during your experiments.
Initial Preparation of Stock Solutions
Proper preparation of a high-concentration stock solution is the first critical step.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add fresh, anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solution Preparation: The Serial Dilution Method
Directly diluting the high-concentration stock into your final culture volume is a common cause of precipitation. A serial dilution approach is recommended.
Experimental Protocol: Preparing a this compound Working Solution
-
Intermediate Dilution: First, create an intermediate dilution of your this compound stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C. Working with pre-warmed media can help maintain the solubility of the compound.
-
Final Dilution: Add the intermediate this compound dilution to the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid and even dispersal of the compound, preventing localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your culture media is within the acceptable range (ideally ≤ 0.5%).
Data Presentation: Recommended Dilution Schemes
| Stock Concentration | Intermediate Dilution | Volume to add to 1 mL of Media | Final this compound Concentration | Final DMSO Concentration |
| 10 mM | 1 mM | 1 µL | 1 µM | 0.1% |
| 10 mM | 1 mM | 5 µL | 5 µM | 0.5% |
| 10 mM | 100 µM | 1 µL | 100 nM | 0.1% |
| 10 mM | 100 µM | 5 µL | 500 nM | 0.5% |
Visualizing the Workflow
This compound Signaling Pathway
This compound functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. As an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity.
References
minimizing GNE-6468 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of GNE-6468 during storage and experimental use. The following information is based on best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Different suppliers may provide slightly different guidelines, but the general consensus is as follows:
-
Solid (Powder) Form: For long-term storage, the solid form of this compound should be stored at -20°C. Some suppliers suggest that storage at 4°C is acceptable for shorter periods.
-
In Solvent (e.g., DMSO): Once this compound is dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C for long-term storage to minimize degradation from repeated freeze-thaw cycles. For short-term use, storage at -20°C is also acceptable.
Q2: How long can I store this compound?
A2: The shelf-life of this compound depends on its form and the storage temperature. The following table summarizes the typical storage durations provided by various suppliers.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: Always refer to the product-specific datasheet provided by your supplier for the most accurate storage recommendations.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation in your this compound solution can indicate several issues, including poor solubility at the prepared concentration or degradation of the compound. Here are some steps to take:
-
Warm the solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Check the solvent: Ensure you are using a high-quality, anhydrous solvent like DMSO. This compound has a solubility of up to 10 mM in DMSO.
-
Prepare a fresh stock: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock from the solid compound. When preparing the new stock, ensure the solid is completely dissolved before adding it to your experimental media.
Q4: I am observing a decrease in the activity of this compound in my experiments. What could be the cause?
A4: A loss of activity can be due to several factors, with compound degradation being a primary concern. Common causes of degradation for small molecule inhibitors include:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of your experimental buffer.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light, heat, or trace metals.
-
Photolysis: Degradation caused by exposure to light.
To minimize degradation in your experiments, it is advisable to:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Protect solutions from light by using amber vials or covering them with foil.
-
Avoid prolonged exposure to elevated temperatures.
Troubleshooting Guide: this compound Instability
If you suspect that your this compound is degrading, follow this troubleshooting guide to identify the potential cause and find a solution.
Problem: Reduced or inconsistent inhibitory activity of this compound.
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium or experimental buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your experimental medium/buffer (e.g., RPMI + 10% FBS)
-
HPLC or LC-MS system
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
C18 HPLC column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solution. Dilute the this compound stock solution in your experimental medium to the final working concentration (e.g., 10 µM).
-
Time-course incubation. Incubate the working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample collection. Collect aliquots of the incubated solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample preparation. For each time point, immediately mix the collected aliquot with an equal volume of cold acetonitrile containing an internal standard to precipitate proteins and stop further degradation. Centrifuge the samples to pellet the precipitate and transfer the supernatant to HPLC vials.
-
HPLC/LC-MS analysis. Analyze the samples using a suitable C18 column and a gradient elution method (e.g., 5-95% Mobile Phase B over 15 minutes).
-
Data analysis. Determine the peak area of the this compound peak at each time point. Normalize the peak area to the internal standard. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Caption: Workflow for this compound stability assessment.
RORγ Signaling Pathway
This compound is an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17. By binding to RORγ, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and IL-17 production.
Caption: RORγ signaling pathway and the inhibitory action of this compound.
GNE-6468 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-6468, a potent and selective RORγ (RORc) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a highly potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1] It exerts its effects by binding to the RORγ nuclear receptor and inhibiting its transcriptional activity. This leads to the suppression of target genes, most notably Interleukin-17 (IL-17), a key cytokine in inflammatory responses. This compound has demonstrated an EC50 of 30 nM for the inhibition of IL-17 production in human peripheral blood mononuclear cells (PBMCs).[1][2]
Q2: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the expected outcomes when using this compound in a RORγ-dependent luciferase reporter assay?
In a RORγ-driven luciferase reporter assay, this compound is expected to cause a dose-dependent decrease in the luminescent signal. This is because as an inverse agonist, it inhibits the constitutive transcriptional activity of RORγ, thereby reducing the expression of the luciferase reporter gene.
Q4: What is the effect of this compound on IL-17 production in cell-based assays?
This compound potently inhibits the production of IL-17 in human PBMCs with an EC50 value of 30 nM.[1][2] Therefore, in relevant cell-based assays, such as those using stimulated Th17 cells, a dose-dependent decrease in secreted IL-17 levels is the expected outcome. This can be measured using techniques like ELISA.
Troubleshooting Guides
Issue 1: Unexpected Results in RORγ Luciferase Reporter Assays
Scenario A: Luminescence signal is unexpectedly higher than the vehicle control.
| Possible Cause | Troubleshooting Step | Rationale |
| This compound is stabilizing the luciferase enzyme. | 1. Perform a cell-free luciferase assay with purified luciferase enzyme and varying concentrations of this compound. 2. Compare the signal decay kinetics with and without this compound. | A slower decay in the presence of this compound suggests enzyme stabilization, a known artifact for some small molecules that can lead to signal accumulation. |
| Compound precipitation or aggregation. | 1. Visually inspect the wells for any precipitate after adding this compound. 2. Measure the absorbance of the cell lysate at 600 nm. | Precipitated compound can scatter light, leading to artificially high luminescence readings. |
| Cell stress or toxicity at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the luciferase assay. 2. Reduce the concentration of this compound. | High concentrations of a compound can induce stress responses that may paradoxically increase the activity of some promoters or affect luciferase expression and stability. |
Scenario B: Luminescence signal is completely abolished even at very low concentrations of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Direct inhibition of luciferase enzyme. | 1. Perform a cell-free luciferase assay with purified luciferase enzyme, its substrate, and a titration of this compound. | This will determine if this compound directly interferes with the luciferase enzyme's catalytic activity, independent of its effect on RORγ. |
| Inaccurate stock solution concentration. | 1. Verify the concentration of your this compound stock solution using a spectrophotometer, if possible. 2. Prepare a fresh dilution series from a new stock vial. | An error in the initial stock concentration could lead to the use of much higher concentrations than intended. |
| High cellular toxicity. | 1. Run a cell viability assay at the same concentrations used in the luciferase assay. | If cell death is occurring at these concentrations, the lack of signal is likely due to a loss of viable cells rather than specific RORγ inhibition. |
Issue 2: Inconsistent or Unexpected Results in IL-17 ELISA
Scenario: IL-17 levels are not decreasing as expected with this compound treatment, or the results are highly variable.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal cell stimulation. | 1. Ensure that the cells (e.g., PBMCs or Th17 cells) are properly stimulated to produce IL-17. 2. Titrate the stimulating agents (e.g., anti-CD3/CD28 antibodies, cytokines) to find the optimal concentration for robust IL-17 production. | This compound's inhibitory effect will only be apparent if there is a strong baseline of IL-17 production to inhibit. |
| This compound degradation. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. | The compound may be unstable under certain storage or experimental conditions. |
| Matrix effects from cell culture media or lysis buffer. | 1. Spike a known amount of recombinant IL-17 into your sample matrix (with and without this compound) and assess recovery. 2. Ensure your standard curve is prepared in the same matrix as your samples. | Components in the sample matrix can interfere with antibody-antigen binding in the ELISA. |
| This compound interfering with ELISA components. | 1. In a cell-free setup, add this compound to wells containing a known amount of IL-17 standard and proceed with the ELISA protocol. | This will test for direct interference of this compound with the capture antibody, detection antibody, or the enzymatic reaction. |
Experimental Protocols
RORγ Luciferase Reporter Assay
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
Materials:
-
HEK293T cells
-
RORγ expression vector
-
RORγ response element (RORE)-driven firefly luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.[3]
-
Transfection: Prepare a transfection mix containing the RORγ expression vector, the RORE-luciferase reporter, and the Renilla control vector. Add the transfection complex to the cells and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Replace the medium with the compound-containing medium and incubate for an additional 24 hours.[3]
-
Cell Lysis: Wash the cells with PBS and then add 20 µL of 1X passive lysis buffer to each well. Lyse the cells on an orbital shaker for 15 minutes at room temperature.[3]
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.[3]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
Human IL-17 ELISA
This protocol is based on a standard sandwich ELISA format.
Materials:
-
Human IL-17 ELISA kit (containing pre-coated plate, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Cell culture supernatants from cells treated with this compound
-
Recombinant human IL-17 standard
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Sample/Standard Addition: Add 100 µL of standards, controls, or samples to the appropriate wells of the pre-coated microplate.[4][5]
-
Incubation: Cover the plate and incubate for 2-3 hours at room temperature.[5]
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[5]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.[5]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 30 minutes at room temperature.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[5]
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-17 in the samples.
Visualizations
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
References
GNE-6468 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-6468. The information is designed to assist in the optimization of dose-response curve experiments and to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1] As an inverse agonist, this compound binds to RORγ and reduces its basal transcriptional activity. This mechanism is crucial in pathways where RORγ drives the expression of pro-inflammatory cytokines, such as Interleukin-17 (IL-17).
Q2: What are the typical starting concentrations for a this compound dose-response experiment?
Based on reported EC50 values, a good starting point for a dose-response curve would be to use a serial dilution that brackets the expected EC50. For example, with an EC50 of approximately 13 nM in HEK293 cells and 30 nM for IL-17 inhibition in PBMCs, a concentration range from 1 nM to 10 µM would be appropriate.[1] It is recommended to perform a wide dose range in initial experiments to capture the full sigmoidal curve.
Q3: How can I confirm that this compound is engaging its target, RORγ, in my cellular model?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of RORγ in the presence of this compound indicates direct binding and engagement.
Q4: What is the expected outcome of this compound treatment on IL-17 production?
As a RORγ inverse agonist, this compound is expected to suppress the transcription of the IL17A gene, leading to a dose-dependent decrease in the secretion of the IL-17A protein. This is a key functional readout for this compound activity.
Troubleshooting Guides
This section addresses common problems encountered during this compound dose-response experiments.
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
Compound Dilution: Prepare a master dilution series of this compound and then add to the respective wells. This minimizes variability from multiple individual dilutions.
-
Edge Effects: Avoid using the outer wells of the microplate for experimental data points. Fill these wells with sterile PBS or media to maintain humidity and reduce evaporation from the inner wells.
-
Automation: If available, utilize automated liquid handlers for compound addition to improve precision.
-
Issue 2: No Dose-Response Effect Observed
-
Possible Cause: Incorrect concentration range, inactive compound, low RORγ expression in the cell model, or issues with the assay readout.
-
Troubleshooting Steps:
-
Concentration Range: Verify the dilution calculations and consider testing a broader range of this compound concentrations (e.g., from 0.1 nM to 100 µM).
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
RORγ Expression: Confirm the expression of RORγ in your chosen cell line at the mRNA and protein level (e.g., via qRT-PCR or Western Blot). If expression is low, consider using a cell line with higher endogenous expression or a system with ectopic RORγ expression.
-
Assay Readout: For reporter assays, ensure the reporter construct is responsive to RORγ activity. For cytokine secretion assays, check the sensitivity of your ELISA or other detection method.
-
Issue 3: Inconsistent IC50/EC50 Values Across Experiments
-
Possible Cause: Variations in cell passage number, serum concentration in the media, or incubation times.
-
Troubleshooting Steps:
-
Cell Passage: Use cells within a consistent and narrow passage number range for all experiments.
-
Serum Effects: Serum proteins can bind to small molecules, reducing their effective concentration. If significant variability is observed, consider reducing the serum concentration during the compound treatment period, if tolerated by the cells.
-
Standardized Incubation Times: Use a consistent incubation time for this compound treatment across all experiments.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
| Parameter | Cell Line/System | Value |
| EC50 | HEK-293 cells | 13 nM |
| EC50 | IL-17 inhibition in PBMCs | 30 nM |
Table 1: Potency of this compound in different cellular systems.[1]
Experimental Protocols
Protocol 1: RORγ Luciferase Reporter Gene Assay
This protocol is designed to measure the inverse agonist activity of this compound on RORγ-mediated transcription.
Materials:
-
HEK293T cells
-
RORγ expression plasmid
-
ROR-responsive element (RORE)-driven firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for RORγ Target Engagement
This protocol determines the direct binding of this compound to RORγ in a cellular context.
Materials:
-
Cells expressing RORγ
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Anti-RORγ antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat cells with a saturating concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western Blotting using an anti-RORγ antibody.
-
Data Analysis: Quantify the band intensities for RORγ at each temperature for both the this compound treated and vehicle control samples. Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
A Comparative Analysis of GNE-6468 and Other RORγt Inverse Agonists in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Retinoic Acid-Related Orphan Receptor gamma t (RORγt) has been identified as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This central role makes RORγt a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3] Pharmacological inhibition of RORγt using small molecule inverse agonists is a promising strategy to suppress the Th17/IL-17 pathway.[2]
This guide provides a detailed comparison of GNE-6468, a potent and selective RORγt inverse agonist, with other notable compounds in this class. We will examine their performance based on available experimental data, outline common experimental methodologies, and visualize key pathways and workflows.
The RORγt Signaling Pathway
RORγt is a ligand-dependent transcription factor essential for the development and function of Th17 cells.[4][5] Upon activation by endogenous ligands, such as cholesterol metabolites, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes.[5] This initiates the transcription of key pro-inflammatory molecules, including IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[2] The differentiation of Th17 cells is driven by cytokines like TGF-β and IL-6, which induce RORγt expression via the STAT3 signaling pathway.[6] RORγt inverse agonists function by binding to the ligand-binding domain of the receptor, preventing its activation and subsequent gene transcription, thereby inhibiting the inflammatory cascade.[5][7]
Comparative Performance of RORγt Inverse Agonists
This compound has demonstrated high potency and selectivity in preclinical assays. A comparison with other well-characterized RORγt inverse agonists reveals a competitive landscape with varied efficacy and safety profiles. Many compounds have entered clinical trials, but progress has been hampered by challenges such as lack of efficacy or safety signals.[1][8]
| Compound | Target | Potency (IC₅₀ / EC₅₀) | Assay Type | Key Findings / Clinical Status |
| This compound | RORγ | 13 nM (EC₅₀)[9][10] | HEK-293 Cell-Based Assay | Potent and selective (>1000-fold vs. PPARγ)[11]. Potently inhibits IL-17 production (EC₅₀ = 30 nM)[9][11][12]. |
| VTP-43742 | RORγt | Not specified | Clinical Trial (Phase 2a) | Showed a signal of efficacy in psoriasis patients, but development was hampered by reversible liver enzyme elevations[1][13]. |
| BMS-986251 | RORγt | Not specified | In vivo mouse models | Demonstrated robust efficacy in mouse models of skin inflammation[14]. Preclinical studies raised concerns about thymic lymphomas[1]. |
| TAK-828F | RORγ | Not specified | Clinical Trial | Has been in clinical trials for the treatment of autoimmune diseases[15]. |
| JNJ-61803534 | RORγt | 9.6 nM (IC₅₀)[12] | Not specified | Potent and orally active inverse agonist[12]. |
| IMU-935 (Izumerogant) | RORγ / DHODH | 10 nM (IC₅₀ for RORγ)[12] | Not specified | Dual inhibitor that is orally active[12]. |
| XY018 | RORγ | 190 nM (EC₅₀)[12] | 293T Cell-Based Assay | Potent in inhibiting tumor growth in preclinical cancer models[15]. |
| SR2211 | RORγ | Not specified | In vitro / In vivo | A well-characterized tool compound used in preclinical studies[5][15]. |
Key Experimental Protocols & Workflows
The characterization of RORγt inverse agonists relies on a series of standardized in vitro and in vivo assays to determine potency, selectivity, and functional effects.
RORγt Ligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD). It is a primary screen to identify compounds that directly interact with the target.
Methodology: A recombinant human RORγt LBD is incubated with a tritiated RORγt ligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, typically using scintillation counting. A decrease in signal indicates displacement by the test compound, from which a binding affinity (Ki) or IC₅₀ can be calculated.[16]
Cell-Based Reporter Gene Assay
This functional assay quantifies a compound's ability to act as an inverse agonist by measuring its effect on RORγt-driven gene transcription.
Methodology: Host cells (e.g., HEK293) are engineered to express a fusion protein of the RORγ LBD and a DNA-binding domain (like Gal4). They also contain a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that DNA-binding domain. An inverse agonist will inhibit the constitutive activity of the RORγ LBD, leading to a decrease in reporter gene expression, which is measured as a reduction in luminescence.[17][18]
IL-17 Secretion Assay from Human PBMCs
This assay assesses the functional consequence of RORγt inhibition in primary human immune cells, providing a more physiologically relevant measure of a compound's anti-inflammatory potential.
Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The CD4+ T cells within this population are stimulated with cytokines (e.g., TGF-β, IL-6, IL-23) to induce Th17 differentiation and IL-17 production. The cells are simultaneously treated with various concentrations of the test compound. After an incubation period, the concentration of IL-17A in the cell culture supernatant is measured, typically by ELISA.[9][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 3. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 4. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cenmed.com [cenmed.com]
- 11. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
GNE-6468: A Comparative Analysis with Small Molecule Inhibitors in RORγt and STING Pathways
In the landscape of small molecule inhibitors, GNE-6468 presents a unique profile with dual activity, acting as both a potent inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) and a novel agonist of the Stimulator of Interferon Genes (STING) pathway. This dual functionality positions this compound as a compelling candidate for therapeutic development in immunology and oncology. This guide provides a comparative analysis of this compound with other small molecule inhibitors targeting these distinct pathways, supported by available experimental data and detailed methodologies.
This compound vs. Small Molecule RORγt Inverse Agonists
This compound is a highly potent and selective RORγt inverse agonist.[1][2] RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[3] Consequently, RORγt inverse agonists are being actively investigated for the treatment of autoimmune and inflammatory diseases.
Quantitative Comparison of RORγt Inverse Agonists
| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) | Reference |
| This compound | RORγt | Reporter Assay | HEK-293 | Transcriptional Repression | EC50: 2 nM, 13 nM | [1][2] |
| RORγt | Cytokine Inhibition | Human PBMC | IL-17 Production | EC50: 30 nM | [1][2] | |
| SR2211 | RORγ | Reporter Assay | Not Specified | Transcriptional Repression | IC50: ~100 nM | [4] |
| VTP-43742 | RORγt | Reporter Assay | Not Specified | Transcriptional Repression | IC50: <10 nM | [5] |
This compound vs. Small Molecule STING Agonists
A recent discovery has identified this compound as a novel agonist of the STING pathway. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-viral response.[6][7][8]
Quantitative Comparison of STING Agonists
Quantitative data for this compound's STING agonist activity is emerging. The table below compares it with other well-characterized small molecule STING agonists.
| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (EC50/AC50) | Reference |
| This compound | STING | Not Yet Publicly Available | Not Yet Publicly Available | IFN-β Induction | Not Yet Publicly Available | - |
| diABZI | STING | Reporter Assay | THP1-Dual™ | IRF Luciferase Activity | AC50: ~200 nM | [9] |
| SNX281 | STING | Cellular Assay | Not Specified | IFN-β Induction | Data not presented as EC50 | [10] |
| ADU-S100 (CDN) | STING | Cytokine Release | Human GBM Explants | CXCL10 Release | Effective at tested concentrations | [11] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the RORγt and STING signaling pathways.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: STING signaling pathway and the activating role of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key assays used to characterize RORγt inverse agonists and STING agonists.
RORγt Inverse Agonist Activity Assays
1. Cell-Based Reporter Gene Assay:
-
Objective: To measure the ability of a compound to inhibit RORγt-mediated gene transcription.
-
Cell Line: HEK-293 cells are commonly used due to their high transfection efficiency.
-
Method:
-
Cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[12]
-
Transfected cells are then treated with a dilution series of the test compound (e.g., this compound).
-
After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase signal relative to the vehicle control indicates inverse agonist activity.
-
Data are plotted as a dose-response curve to determine the EC50 value.[13]
-
2. IL-17A Secretion Assay in Human PBMCs:
-
Objective: To assess the functional impact of RORγt inverse agonists on a primary physiological endpoint, IL-17A production.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
Method:
-
PBMCs are cultured under Th17 polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation, along with a cocktail of cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) to promote Th17 differentiation.[3]
-
Cells are simultaneously treated with various concentrations of the test compound.
-
After a multi-day incubation period (e.g., 3-5 days), the cell culture supernatant is collected.
-
The concentration of secreted IL-17A in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The EC50 value is calculated from the dose-response curve of IL-17A inhibition.
-
STING Agonist Activity Assays
1. IFN-β Reporter Assay in THP-1 Cells:
-
Objective: To quantify the activation of the STING pathway by measuring the induction of the IFN-β promoter.
-
Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway, are often used. Reporter lines such as THP1-Dual™ cells, which express a secreted luciferase gene under the control of an IRF-inducible promoter, are particularly useful.
-
Method:
-
THP-1 reporter cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The activity of the secreted luciferase is measured by adding a substrate and quantifying the resulting luminescence.
-
An increase in luminescence indicates STING pathway activation, and the EC50 (or AC50) is determined from the dose-response curve.
-
2. Cytokine Secretion ELISA:
-
Objective: To measure the production of key cytokines, such as IFN-β or CXCL10, as a downstream indicator of STING activation.[14]
-
Cell Lines: A variety of immune cells can be used, including human PBMCs, murine bone marrow-derived dendritic cells (BMDCs), or cell lines like J774 or RAW 264.7.[15]
-
Method:
-
Cells are plated and treated with the STING agonist for a defined period (e.g., 24 hours).
-
The cell culture supernatant is harvested.
-
The concentration of the target cytokine (e.g., IFN-β) is measured using a specific sandwich ELISA kit according to the manufacturer's instructions.[14]
-
The amount of cytokine produced is correlated with the concentration of the STING agonist to assess potency.
-
Conclusion
This compound stands out as a molecule with a dual-targeting mechanism, potently inhibiting the pro-inflammatory RORγt pathway while simultaneously activating the immunostimulatory STING pathway. This unique combination of activities suggests a complex pharmacological profile with potential applications in both autoimmune diseases and cancer immunotherapy. The comparative data presented herein for other small molecule inhibitors targeting either RORγt or STING provide a benchmark for evaluating the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic implications of its dual activity and to establish its efficacy and safety profile in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6468: A Comparative Analysis of Selectivity for RORα and RORβ
For Researchers, Scientists, and Drug Development Professionals
GNE-6468 has emerged as a potent and highly selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). This guide provides a comparative analysis of this compound's selectivity against the other members of the ROR family, RORalpha (RORα) and RORbeta (RORβ), supported by available data and a review of the standard experimental protocols used to determine such selectivity.
Executive Summary
This compound is a potent RORγ inverse agonist with an EC50 of approximately 2 nM in a Gal4 human transcription assay. While specific quantitative data for its activity against RORα and RORβ are not publicly available, it is consistently reported to have an "excellent selectivity profile" against a panel of other nuclear receptors, implying high selectivity for RORγ over RORα and RORβ. This high selectivity is a critical attribute, as off-target effects on RORα and RORβ could lead to undesirable physiological consequences due to their distinct biological roles. This guide presents a comparison with other known ROR inverse agonists and details the methodologies for assessing compound selectivity.
Data Presentation: ROR Inverse Agonist Selectivity
The following table summarizes the available activity data for this compound and other relevant ROR inverse agonists. It is important to note the absence of specific IC50 or EC50 values for this compound against RORα and RORβ in the public domain.
| Compound | Target(s) | RORγ Activity | RORα Activity | RORβ Activity | Reference |
| This compound | RORγ Inverse Agonist | EC50 ≈ 2 nM (Gal4 Assay) | Not Reported (High Selectivity Claimed) | Not Reported (High Selectivity Claimed) | [1] |
| SR1001 | Dual RORα/γ Inverse Agonist | Ki = 111 nM | Ki = 172 nM | Not Reported | |
| SR3335 | Selective RORα Inverse Agonist | No significant activity | Ki = 220 nM; IC50 = 480 nM (Gal4 Assay) | Not Reported | [1][2] |
Experimental Protocols
The selectivity of compounds like this compound is typically determined using a combination of biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Gal4 Reporter Gene Assay for Nuclear Receptor Selectivity
This assay is a standard method to assess the activity and selectivity of a compound on a specific nuclear receptor's ligand-binding domain (LBD).
Principle: A chimeric receptor is created by fusing the LBD of the target nuclear receptor (e.g., RORα, RORβ, or RORγ) to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293T) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound interacts with the LBD to modulate its activity (as an agonist or inverse agonist), it will affect the transcription of the luciferase reporter gene, leading to a measurable change in light output.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium and seeded into 96-well plates. The cells are then co-transfected with two plasmids: one expressing the Gal4 DBD-ROR LBD fusion protein (for RORα, RORβ, or RORγ) and a second plasmid containing the Gal4 UAS-luciferase reporter construct. A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a defined period (typically 16-24 hours) to allow for modulation of reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the activity of firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The normalized data is then plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) values. Selectivity is determined by comparing the potency of the compound across the different ROR isoforms.[3][4]
IL-17A Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This functional assay assesses the ability of a RORγ inverse agonist to inhibit the production of IL-17A, a key cytokine in the Th17 inflammatory response, which is regulated by RORγ.
Principle: Primary human PBMCs are stimulated under conditions that promote the differentiation of T helper 17 (Th17) cells and the subsequent production of IL-17A. The effect of a RORγ inverse agonist on this process is quantified by measuring the amount of IL-17A secreted into the cell culture supernatant.
Protocol Outline:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium and stimulated with a cocktail of antibodies (e.g., anti-CD3 and anti-CD28) and cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) to induce Th17 differentiation and IL-17A production.
-
Compound Treatment: The cells are simultaneously treated with various concentrations of the RORγ inverse agonist (e.g., this compound) or a vehicle control.
-
Incubation: The cells are incubated for a period of 3-5 days to allow for cell differentiation and cytokine secretion.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The IL-17A concentrations are plotted against the compound concentrations to determine the IC50 value, representing the concentration at which the compound inhibits 50% of IL-17A production.[5][6]
Visualizations
ROR Signaling Pathway Overview
Caption: Overview of the ROR signaling pathway and isoform-specific functions.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining compound selectivity using Gal4 reporter assays.
This compound Selectivity Profile
Caption: Logical representation of this compound's high selectivity for RORγ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Regulation of IL-17 in Human Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
validation of GNE-6468 efficacy in different cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-6468, a potent and selective RORγ (RORc) inverse agonist, with other alternatives. The information presented herein is based on available experimental data to inform on its application in various cell lines.
Introduction to RORc Inverse Agonists in Oncology
The Retinoic acid receptor-related orphan receptor gamma (RORγ, also known as RORc) has emerged as a significant therapeutic target in oncology. RORc, a nuclear receptor, plays a crucial role in various cellular processes, including the differentiation of pro-inflammatory Th17 cells and the regulation of metabolic programs in cancer cells. The aberrant activity of RORc has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. RORc inverse agonists are small molecules that suppress the constitutive activity of the RORc receptor. This compound is a notable example of a potent and selective RORc inverse agonist. This guide aims to provide a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols for its validation.
The Dichotomous Role of RORc Signaling in Cancer
The role of RORc in cancer is multifaceted, exhibiting both pro- and anti-tumorigenic functions depending on the context. Its primary pro-tumorigenic role is often associated with the promotion of inflammation via the differentiation of Th17 cells, which in turn secrete cytokines like IL-17 that can foster a tumor-supportive microenvironment. Conversely, in some contexts, Th17 cells and IL-17 can contribute to anti-tumor immunity. Furthermore, RORc has been shown to have direct, cell-intrinsic effects on cancer cell proliferation, survival, and metabolism. For instance, in bladder cancer, RORC has been demonstrated to regulate the PD-L1/ITGB6/STAT3 signaling axis, impacting cell proliferation, glucose metabolism, and chemoresistance.
Caption: RORc signaling pathway in cancer and Th17 cell differentiation.
Comparative Efficacy of RORc Inverse Agonists
The therapeutic potential of RORc inverse agonists is being explored in both immunology and oncology. However, a key finding from recent studies is that the efficacy of these compounds can be highly context-dependent. Some inverse agonists exhibit potent inhibition of Th17 cell differentiation and its associated inflammatory cytokine production, making them promising candidates for autoimmune diseases. In contrast, other RORc modulators demonstrate more potent anti-proliferative effects in cancer cells.
| Compound | Reported Activity | EC50/IC50 | Cell Lines/Assay | Reference |
| This compound | RORc Inverse Agonist | EC50: 13 nM | HEK-293 cells | [1] |
| EC50: 30 nM | IL-17 production in human PBMCs | [1] | ||
| VTP-43742 | RORγt Inhibitor | Kᵢ: 3.5 nM; IC50: 17 nM | RORγt binding and activity | [2] |
| IC50: 57 nM | IL-17A secretion from mouse splenocytes | [2] | ||
| Lacks high potency in inhibiting TNBC tumor cell growth | - | TNBC cells | [3] | |
| TAK-828F | RORγt Inverse Agonist | IC50: 6.1 nM | RORγt transcriptional activity (Jurkat cells) | [4] |
| IC50: 19 nM | IL-17 production in Jurkat cells | [4] | ||
| Lacks high potency in inhibiting TNBC tumor cell growth | - | TNBC cells | [3] | |
| GSK805 | RORγt Inhibitor | pIC50: 8.4 | RORγ activity | [1] |
| pIC50: >8.2 | Th17 cell differentiation | [1] | ||
| Strong suppression of tumor cell growth | - | Cancer cells | [3] | |
| XY018 | RORγ Antagonist | Strong suppression of tumor cell growth | - | Cancer cells |
Experimental Protocols
To facilitate the validation of this compound efficacy in your research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
IL-17A Secretion Assay (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on IL-17A secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Add this compound at various concentrations to the wells.
-
Stimulate the cells with a cocktail of anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for IL-17A measurement.
-
-
ELISA Procedure:
-
Perform the ELISA for human IL-17A according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and IL-17A standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the IL-17A standards.
-
Calculate the concentration of IL-17A in each sample from the standard curve.
-
Determine the EC50 value for this compound's inhibition of IL-17A production.
-
Caption: Experimental workflow for this compound efficacy validation.
Conclusion
This compound is a valuable research tool for investigating the role of RORc in various biological processes, particularly in the context of cancer and immunology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of RORc inhibition. The available data suggests that the efficacy of RORc inverse agonists is context-dependent, with some compounds being more effective at modulating immune responses and others at directly inhibiting cancer cell growth. Therefore, the selection of a RORc inverse agonist should be guided by the specific research question and the biological system under investigation. The provided experimental protocols offer a starting point for researchers to validate the efficacy of this compound in their specific cell lines of interest. Further head-to-head studies are warranted to fully delineate the comparative efficacy of this compound against other RORc inverse agonists in a broad range of cancer cell lines.
References
GNE-6468 vs. Biologics: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals navigating the landscape of immunomodulatory therapies, this guide provides a detailed, data-driven comparison of GNE-6468, a potent and selective small molecule inhibitor, against leading biologics targeting the IL-17 pathway. This analysis is based on publicly available preclinical and clinical data to facilitate an objective evaluation of their respective mechanisms, efficacy, and experimental backing.
This compound is an orally bioavailable small molecule that acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] In contrast, the biologics included in this comparison—secukinumab (Cosentyx®), ixekizumab (Taltz®), brodalumab (Siliq®), and bimekizumab (Bimzelx®)—are monoclonal antibodies that directly target either IL-17A, its receptor (IL-17RA), or both IL-17A and IL-17F.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and the biologic counterparts lies in their point of intervention within the inflammatory cascade. This compound acts upstream by inhibiting RORγ, thereby preventing the generation of pathogenic Th17 cells and the subsequent production of IL-17. The biologics, on the other hand, act downstream by neutralizing the IL-17 cytokine or blocking its receptor, thus inhibiting its inflammatory effects.
Figure 1. Differential targeting of the IL-17 pathway by this compound and biologics.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro potency data for this compound and the selected biologics. It is important to note that direct comparisons of potency values across different assay formats can be challenging.
| Compound | Target | Assay Type | Potency (EC50/IC50/KD) | Reference |
| This compound | RORγ (RORc) | Inverse Agonist Activity (HEK-293 cells) | 13 nM (EC50) | [1] |
| IL-17 Production (Human PBMC) | Cytokine Inhibition | 30 nM (EC50) | [1] | |
| Secukinumab | IL-17A | IL-17A Neutralization (HFF-1 cells) | ~0.43 nM (IC50) | [3] |
| Ixekizumab | IL-17A | Binding Affinity (SPR) | <3 pM (KD) | [4] |
| IL-17A Neutralization (HT-29 cells) | GROα Secretion Inhibition | - | [5] | |
| Brodalumab | IL-17RA | Receptor Binding | - | - |
| Bimekizumab | IL-17A | Binding Affinity (SPR) | 3.2 pM (KD) | [6][7] |
| IL-17F | Binding Affinity (SPR) | 23 pM (KD) | [6][7] | |
| IL-17A & IL-17F Neutralization | IL-6 Secretion Inhibition | - | [6][8] |
Preclinical Efficacy in Animal Models
While direct comparative studies are lacking, preclinical data from various animal models of autoimmune diseases provide insights into the in vivo efficacy of these compounds.
This compound: Limited publicly available in vivo data for this compound exists. However, other RORγ inverse agonists have demonstrated efficacy in models of multiple sclerosis and arthritis.
Biologics: IL-17 inhibitors have been extensively studied in preclinical models. For instance, ixekizumab has been shown to effectively block human IL-17A-induced chemokine secretion in a mouse pharmacodynamic model.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.
RORγ Inverse Agonist Activity Assay (for this compound)
Figure 2. Workflow for determining RORγ inverse agonist activity.
Methodology:
-
Cell Culture: HEK-293 cells are maintained in appropriate culture medium.
-
Transfection: Cells are co-transfected with a mammalian expression vector encoding the RORγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Treatment: Following transfection, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The resulting data is plotted as a dose-response curve, and the EC50 value, representing the concentration at which 50% of the maximal inhibition is achieved, is calculated.
IL-17 Neutralization Assay (for Biologics)
Figure 3. Workflow for assessing IL-17 neutralization by biologics.
Methodology:
-
Cell Culture: A cell line known to respond to IL-17, such as human foreskin fibroblasts (HFF-1) or the human colon adenocarcinoma cell line HT-29, is cultured.[3][5]
-
Pre-incubation: The biologic (e.g., secukinumab, ixekizumab, bimekizumab) is serially diluted and pre-incubated with a fixed concentration of recombinant human IL-17A (and IL-17F for bimekizumab) to allow for binding.
-
Cell Stimulation: The cell cultures are then stimulated with the pre-incubated mixture.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for the production and secretion of downstream inflammatory mediators.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of a specific cytokine or chemokine (e.g., IL-6, GROα) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the biologic required to inhibit 50% of the IL-17-induced response, is calculated from the dose-response curve.
Clinical Efficacy Overview
While this compound is a preclinical candidate, the biologics in this comparison have undergone extensive clinical development and are approved for the treatment of various inflammatory diseases, most notably psoriasis and psoriatic arthritis.
-
Secukinumab, Ixekizumab, and Brodalumab have demonstrated significant efficacy in Phase 3 clinical trials, leading to high rates of skin clearance (as measured by the Psoriasis Area and Severity Index - PASI) in patients with moderate-to-severe plaque psoriasis.[9][10][11][12][13][14]
-
Bimekizumab , which targets both IL-17A and IL-17F, has shown superiority to secukinumab and adalimumab in head-to-head clinical trials for psoriasis, suggesting that dual cytokine inhibition may offer additional therapeutic benefit.[15][16]
Conclusion
This compound and IL-17 targeting biologics represent two distinct and promising strategies for the treatment of inflammatory diseases. This compound, as an oral small molecule, offers the potential for improved patient convenience. The biologics, with their high specificity and proven clinical efficacy, have already transformed the treatment paradigm for many patients. The choice between these therapeutic modalities will ultimately depend on a variety of factors including the specific disease indication, patient characteristics, and the evolving landscape of clinical data. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 3. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Ixekizumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Clinical Data on IL-17 Blockade in Psoriasis - Page 4 [medscape.com]
- 11. Secukinumab clears “mild-to-moderate” psoriasis: a randomized, placebo-controlled exploratory clinical trial - Mendeley Data [data.mendeley.com]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. Secukinumab in the Treatment of Psoriasis: A Narrative Review on Early Treatment and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bimekizumab: The First FDA-Approved Dual IL-17A/IL-17F Inhibitor for Plaque Psoriasis – A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bimekizumab: A novel FDA approved dual IL-17 A/F inhibitor for moderate to severe psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
GNE-6468: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear receptor cross-reactivity profile of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ or RORc). The information herein is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the imidazo[1,5-a]pyridine (B1214698) and -pyrimidine series.[1] It functions as an inverse agonist of RORγ, a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17).[1][2] Due to its central role in the IL-23/Th17 axis, RORγ is a key therapeutic target for autoimmune diseases.[3][4] this compound has been developed as a chemical probe to investigate the biological functions of RORγ.[1][5]
Selectivity Profile of this compound
An essential characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. While detailed quantitative data for this compound against a comprehensive panel of nuclear receptors is not publicly available in the cited literature, the discovery publication by Fauber et al. reports a high degree of selectivity.
The most potent compounds from the series, including this compound, exhibited greater than 300-fold selectivity for RORγ over other ROR family members (RORα and RORβ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Another source indicates a selectivity of over 1,000-fold for RORγ against PPARγ.[5] The selectivity was determined using Gal4 human transcription assays.[5]
Quantitative Potency and Selectivity Data
The following table summarizes the available quantitative data for this compound's activity on its primary target, RORγ, and its comparative lack of activity on PPARγ.
| Target | Assay Type | Metric | Value (nM) | Selectivity Fold (vs. PPARγ) |
| RORγ (RORc) | HEK293 Cellular Assay | EC50 | 13 | >1000 |
| RORγ (RORc) | IL-17 Production (PBMC) | EC50 | 30 | Not Applicable |
| PPARγ | Gal4 Transcription Assay | - | >10,000 (implied) | 1 |
Note: The value for PPARγ is inferred from the reported >1000-fold selectivity.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its selectivity is determined, the following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for assessing nuclear receptor cross-reactivity.
Experimental Protocols
The cross-reactivity of this compound was evaluated using a Gal4-UAS (Upstream Activation Sequence) reporter gene assay in a human cell line (e.g., HEK293). This is a common and robust method for assessing the activity of compounds on nuclear receptors.
Gal4-UAS Nuclear Receptor Reporter Gene Assay
Objective: To determine the potency and selectivity of a test compound (this compound) as an agonist or inverse agonist for a panel of nuclear receptors.
Principle: This assay utilizes a chimeric receptor system. The DNA-binding domain (DBD) of the yeast transcription factor Gal4 is fused to the ligand-binding domain (LBD) of the human nuclear receptor of interest (e.g., RORγ, PPARγ, etc.). A second plasmid contains a reporter gene (e.g., firefly luciferase) under the transcriptional control of a promoter containing multiple copies of the Gal4 UAS. When a ligand activates the NR-LBD, the Gal4-DBD binds to the UAS, driving the expression of the luciferase reporter. An inverse agonist will decrease the basal activity of a constitutively active receptor like RORγ.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable host cell line.
-
Plasmids:
-
Expression vector containing the Gal4-DBD fused to the LBD of the target nuclear receptor (e.g., pBIND-RORγ).
-
Reporter vector containing multiple copies of the Gal4 UAS upstream of a minimal promoter driving a luciferase gene (e.g., pGL5-luc).
-
Control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) dissolved in DMSO.
-
Luciferase assay substrate (e.g., Dual-Luciferase® Reporter Assay System).
-
Phosphate-Buffered Saline (PBS).
-
96-well cell culture plates.
-
Procedure:
-
Cell Seeding:
-
HEK293 cells are seeded into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, the expression plasmid (Gal4-NR-LBD), the reporter plasmid (UAS-luciferase), and the normalization control plasmid are co-transfected into the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
The cells are incubated with the transfection complex for 4-6 hours.
-
-
Compound Treatment:
-
The transfection medium is removed and replaced with fresh culture medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
The cells are incubated with the compound for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, the medium is removed, and the cells are washed with PBS.
-
Cells are lysed using the lysis buffer provided with the luciferase assay kit.
-
The firefly and Renilla luciferase activities are measured sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
For inverse agonist activity on RORγ, the percentage of inhibition relative to the vehicle control is calculated.
-
For agonist activity on other nuclear receptors, the fold activation relative to the vehicle control is calculated.
-
Dose-response curves are generated, and EC50 or IC50 values are calculated using non-linear regression analysis.
-
Selectivity is determined by comparing the potency (EC50/IC50) of this compound on RORγ to its potency on other tested nuclear receptors.
-
Conclusion
This compound is a potent RORγ inverse agonist with a high degree of selectivity against other nuclear receptors, notably PPARγ and other members of the ROR family.[1][5] This selectivity, assessed through robust cell-based reporter assays, makes this compound a valuable tool for specifically probing the biological functions of RORγ in inflammatory and autoimmune disease models. Researchers utilizing this compound can have a high degree of confidence that the observed effects are primarily mediated through the inhibition of RORγ.
References
- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
GNE-6468 Efficacy in Primary Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-6468's performance against other RORγt inverse agonists in primary human cells. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By inhibiting RORγt activity, this compound effectively suppresses the production of IL-17, making it a valuable tool for studying Th17-mediated biology and a potential therapeutic candidate.
This guide compares the efficacy of this compound with other commercially available RORγt inverse agonists in primary human cells, focusing on their ability to inhibit IL-17 production.
Comparative Efficacy in Primary Human Cells
The efficacy of RORγt inverse agonists is primarily assessed by their ability to inhibit the production of IL-17 from primary human T cells, typically peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells, that have been stimulated to differentiate into Th17 cells. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for IL-17 inhibition is a key metric for comparison.
| Compound | Target | Primary Cell Type | Efficacy (IL-17 Inhibition) |
| This compound | RORγt | Human PBMCs | EC50: 30 nM |
| TAK-828F | RORγt | Human PBMCs | Strong inhibition at 100 nM |
| TMP778 | RORγt | Human primary T cells | IC50: 5 nM[1] |
| GSK805 | RORγt | Human primary T cells | pIC50: >8.2 |
| SR1001 | RORα and RORγt | Human PBMCs | Effective inhibition of intracellular IL-17 expression[2] |
| Digoxin | RORγt | Human CD4+ T cells | Specific inhibition of IL-17 induction[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the efficacy of RORγt inverse agonists in primary cells.
Experimental Protocols
Differentiation of Human Primary Naïve CD4+ T Cells into Th17 Cells
This protocol describes the in vitro differentiation of Th17 cells from isolated human naïve CD4+ T cells.
Materials:
-
Ficoll-Paque™ PLUS
-
Human Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-6 (recombinant)
-
Human TGF-β1 (recombinant)
-
Human IL-23 (recombinant)
-
Human IL-1β (recombinant)
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of a healthy donor using Ficoll-Paque™ density gradient centrifugation.
-
Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1-2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Th17 Polarization: Add the following to each well to induce Th17 differentiation:
-
Soluble anti-human CD28 antibody (e.g., 1-2 µg/mL)
-
Human IL-6 (e.g., 20-50 ng/mL)
-
Human TGF-β1 (e.g., 1-5 ng/mL)
-
Human IL-23 (e.g., 20-50 ng/mL)
-
Human IL-1β (e.g., 10-20 ng/mL)
-
Anti-human IFN-γ antibody (e.g., 1-2 µg/mL)
-
Anti-human IL-4 antibody (e.g., 1-2 µg/mL)
-
-
Add Test Compounds: Add this compound or other RORγt inverse agonists at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for IL-17 analysis. Store supernatants at -80°C if not analyzed immediately.
IL-17A ELISA Protocol for Cell Culture Supernatant
This protocol outlines the general steps for quantifying the concentration of human IL-17A in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IL-17A ELISA Kit (including pre-coated plates, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash Buffer
-
Assay Diluent
-
Cell culture supernatants (collected from the Th17 differentiation assay)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add Standards and Samples: Add the prepared standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Add TMB Substrate: Add the TMB substrate to each well. A color change will occur.
-
Stop Reaction: Stop the color development by adding the Stop Solution. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-17A in the samples. The IC50 or EC50 values for each compound can then be determined by plotting the IL-17A concentration against the compound concentration and fitting the data to a dose-response curve.
References
Independent Validation of GNE-6468: A Comparative Guide for RORγ Inverse Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), with other notable alternatives. The following sections detail the activity of these compounds, supported by experimental data, and provide comprehensive experimental protocols for key validation assays.
This compound has emerged as a significant chemical probe for studying the role of RORγ in various physiological and pathological processes, particularly in the context of autoimmune diseases. RORγ is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F. By acting as an inverse agonist, this compound can suppress the transcriptional activity of RORγ, leading to a reduction in IL-17 production. This guide aims to provide a consolidated resource for the independent validation of this compound's activity and to benchmark its performance against other well-characterized RORγ inverse agonists.
Comparative Activity of RORγ Inverse Agonists
The following table summarizes the in vitro potency of this compound and several alternative RORγ inverse agonists. The data is compiled from various independent studies to provide a comparative overview.
| Compound | Target | Assay | Cell Line/System | IC50/EC50 (nM) | Reference |
| This compound | RORγ | Inverse Agonist Activity | HEK-293 Cells | 13 | [1] |
| IL-17 Production | IL-17 Inhibition | Human PBMCs | 30 | [1] | |
| XY018 | RORγ | RORγ-dependent Transactivation | 293T Cells | ~5000 | [2] |
| GSK805 | RORγ | RORγ-dependent Transactivation | Not Specified | Potent Inhibition | [3] |
| SR2211 | RORγ | RORγ-dependent Transactivation | 293T Cells | ~1000 | [2] |
| TAK828F | RORγ | RORγ-dependent Transactivation | 293T Cells | <100 | [2] |
| VTP-23 | RORγ | RORγ-dependent Transactivation | 293T Cells | <100 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγ signaling pathway and a general workflow for evaluating RORγ inverse agonists.
Caption: RORγ signaling pathway in Th17 cell differentiation.
Caption: General workflow for evaluating RORγ inverse agonists.
Experimental Protocols
RORγ Inverse Agonist Reporter Gene Assay
This protocol is designed to assess the ability of a compound to inhibit RORγ-mediated transcription.
1. Cell Culture and Transfection:
- HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
- After 24 hours, cells are co-transfected with a RORγ expression plasmid and a luciferase reporter plasmid containing ROR response elements (ROREs) using a suitable transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, XY018) or vehicle control (e.g., DMSO).
- Cells are incubated for an additional 24 hours.
3. Luciferase Assay:
- The luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.
- Luminescence is read on a plate reader.
4. Data Analysis:
- The percentage of inhibition is calculated relative to the vehicle-treated control.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
IL-17A Secretion Assay in Human PBMCs
This protocol measures the inhibitory effect of compounds on the production of IL-17A from primary human peripheral blood mononuclear cells (PBMCs).[4][5]
1. PBMC Isolation:
- PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
2. Cell Culture and Stimulation:
- PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
- Cells are pre-incubated with serial dilutions of the test compounds or vehicle control for 1 hour.
- Th17 differentiation is induced by stimulating the cells with a cocktail of anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4).
3. Cytokine Measurement:
- After 3-5 days of culture, the cell culture supernatants are collected.
- The concentration of IL-17A in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
4. Data Analysis:
- The percentage of inhibition of IL-17A secretion is calculated for each compound concentration compared to the vehicle-treated control.
- EC50 values are determined from the dose-response curves.
Conclusion
This compound is a potent RORγ inverse agonist that effectively inhibits IL-17 production in human primary cells.[1] The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers seeking to independently validate the activity of this compound and compare it with other available tools for targeting the RORγ-Th17-IL-17 axis. The choice of a specific RORγ inverse agonist will depend on the specific experimental context, including the desired potency, selectivity, and cell system being investigated.
References
- 1. rupress.org [rupress.org]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen-induced IL-17 response in the peripheral blood mononuclear cells (PBMC) of healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GNE-6468 and Reference RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-6468, a potent and selective Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist, with other notable reference compounds in the same class. The information is intended to assist researchers in selecting appropriate chemical tools for studying RORγt biology and for drug development programs targeting RORγt-mediated inflammatory and autoimmune diseases.
Introduction to this compound and RORγt
This compound is a chemical probe that has demonstrated high potency and selectivity as an inverse agonist of RORγt. RORγt is a key transcription factor that governs the differentiation of Th17 cells, a subset of T helper cells crucial for immune responses against certain pathogens but also implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting the transcriptional activity of RORγt, inverse agonists like this compound can suppress the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), thereby mitigating the inflammatory cascade.
Comparative Efficacy and Potency
The following table summarizes the reported in vitro potency of this compound and a selection of widely used RORγt inverse agonists. It is important to note that the data presented here is compiled from various sources and may not have been generated in head-to-head comparative studies under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Compound | Target | Assay Type | Cell Line/System | Potency (IC50/EC50) | Selectivity | Reference |
| This compound | RORγt | Reporter Assay | HEK293 | EC50: 13 nM | >1,000-fold vs PPARγ | [1] |
| IL-17 Production | Human PBMC | EC50: 30 nM | [1] | |||
| SR1001 | RORα/γ | Reporter Assay | - | Ki: 111 nM (RORγ) | Dual RORα/γ inverse agonist | [2] |
| T0901317 | RORα/γ, LXR | Reporter Assay | - | Ki: 51 nM (RORγ) | Also a potent LXR agonist | [3] |
| SR2211 | RORγ | Reporter Assay | - | IC50: ~320 nM | Selective for RORγ over RORα and LXR | [3] |
| GSK805 | RORγt | FRET Assay | - | pIC50: 8.4 | CNS penetrant | [3] |
| TMP778 | RORγt | FRET Assay | - | IC50: 7 nM | Selective RORγt inverse agonist | [3] |
| VTP-43742 | RORγt | - | - | - | Advanced to clinical trials |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a general workflow for evaluating RORγt inverse agonists.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Experimental Workflow for RORγt Inverse Agonist Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize RORγt inverse agonists.
RORγt Reporter Gene Assay
This assay is used to determine the potency of a compound in inhibiting RORγt-mediated gene transcription in a cellular context.
Objective: To measure the IC50 or EC50 of a test compound for RORγt inverse agonist activity.
Materials:
-
HEK293 cells stably co-transfected with a RORγt expression vector and a reporter vector containing a ROR response element (RORE) upstream of a luciferase gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Test compound (e.g., this compound) and reference compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stably transfected HEK293 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test and reference compounds in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 or EC50 value by fitting the dose-response data to a four-parameter logistic equation.
IL-17 Production Assay in Human PBMCs
This assay assesses the functional effect of a compound on the production of the key pro-inflammatory cytokine IL-17 by primary human immune cells.
Objective: To measure the ability of a test compound to inhibit IL-17 production in activated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation.
-
Test compound (e.g., this compound) and reference compounds.
-
Human IL-17A ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Isolate PBMCs from fresh human blood.
-
Resuspend the PBMCs in RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in 96-well plates.
-
Add serial dilutions of the test and reference compounds to the wells. Include a vehicle control.
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of IL-17A production for each compound concentration relative to the stimulated vehicle control.
-
Determine the EC50 value from the dose-response curve.
Conclusion
This compound is a valuable research tool characterized by its high potency and selectivity for RORγt. The comparative data, while not from direct head-to-head studies, positions this compound favorably against other known RORγt inverse agonists. The provided experimental protocols offer a foundation for researchers to further investigate the activity of this compound and other modulators of the RORγt pathway. As the field advances, direct comparative studies will be invaluable for a more definitive ranking of these compounds and for guiding the development of novel therapeutics for autoimmune diseases.
References
Safety Operating Guide
Proper Disposal Procedures for GNE-6468: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of GNE-6468 and its associated waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound, a potent and selective RORγ (RORc) inverse agonist, requires a systematic approach involving segregation, containment, labeling, and transfer of hazardous waste.
1. Waste Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and any absorbent material used for spill cleanup.
-
Place these materials into a designated, leak-proof, and compatible hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and specify "Solid Waste containing this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated, and compatible liquid hazardous waste container.
-
Do not mix this compound solutions with other solvent waste streams unless their compatibility has been verified to prevent unintended chemical reactions.
-
The liquid waste container must be clearly labeled "Hazardous Waste" and include a complete list of its contents, including all solvents and the estimated concentration of this compound.
-
-
Sharps Waste:
-
Any sharps, such as needles, syringes, or broken glassware contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
-
The sharps container should be labeled as "Hazardous Waste - Sharps" and indicate contamination with this compound.
-
2. Waste Containment and Storage:
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent accidental mixing. For instance, store acids and bases separately.
3. Labeling and Documentation:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the associated hazards (e.g., toxic).
-
Indicate the accumulation start date on the label, which is the date the first drop of waste is added to the container.
4. Disposal and Removal:
-
Once a waste container is full (typically not exceeding 90% capacity), it must be removed from the SAA within three days.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Source(s) |
| Aqueous Waste pH Range for Drain Disposal | Generally between 5.5 and 10.5, but can vary by institution. Check local regulations. | [2] |
| Container Fill Level | Do not fill beyond 90% capacity to allow for expansion. | General best practice |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [1] |
| Empty Container Rinsing | Must be triple-rinsed. The first rinsate is considered hazardous. | [3][4] |
| Large Quantity Generator On-site Storage Limit | Up to 90 days from the accumulation start date. | [5][6] |
| Small Quantity Generator On-site Storage Limit | Up to 180 days (or 270 days if shipping over 200 miles). | [6][7] |
This compound and the RORγ Signaling Pathway
This compound is an inverse agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ). RORγ is a key transcription factor involved in the differentiation of Th17 cells, a type of T helper cell that plays a significant role in inflammatory and autoimmune responses.[8][9] By inhibiting the activity of RORγ, this compound can suppress the production of pro-inflammatory cytokines such as IL-17.[9]
Caption: this compound inhibits the RORγ transcription factor, blocking IL-17 gene expression.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Container Management [portal.ct.gov]
- 6. trdsf.com [trdsf.com]
- 7. Chapter 4 - Hazardous Waste Generator Requirements [ehs.cornell.edu]
- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling GNE-6468
Essential Safety and Handling Guide for GNE-6468
Topic: Personal Protective Equipment for Handling this compound
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent and selective RORγ (Retinoid-related orphan receptor gamma) inverse agonist, this compound should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.[1][2] In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling potent, biologically active small molecules and hazardous drugs.[3][4][5]
Hazard Identification and Precautionary Measures
This compound is a highly potent compound with an EC50 value of 13 nM in HEK-293 cells and 30 nM for IL-17 inhibition in human peripheral blood mononuclear cells (PBMCs).[1][6] Due to its high potency and biological activity, it should be treated as potentially hazardous. All personnel must be trained on the potential risks and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the laboratory activity.
Recommended Personal Protective Equipment
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash hazard exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3][4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3] |
Operational and Disposal Plans
A clear operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Keep the container tightly sealed in a designated, well-ventilated, and secure location.[7] For long-term stability, store the solid compound and solutions as recommended by the supplier, typically at -20°C or -80°C.[1][7]
Handling and Experimental Use
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, should be conducted in a designated and clearly marked area.
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.[3][7]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure: Secure the area and prevent entry.
-
PPE: Don the appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Contain: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the absorbed material and spill debris into a labeled hazardous waste container. Clean the spill area with an appropriate deactivating agent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4] |
| Contaminated PPE | Dispose of in a dedicated, labeled hazardous waste container. Disposable PPE should not be reused.[5] |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
